2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
Description
Properties
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBHLAWGXOMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506557 | |
| Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184901-84-6, 7198-10-9 | |
| Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-4-hydroxymandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, a key organic compound more commonly known as 4-hydroxymandelic acid monohydrate, holds a significant position in both synthetic chemistry and human biochemistry. While its history is not marked by a singular discovery event, its importance has grown with the development of synthetic methodologies and the elucidation of its biological roles. This technical guide provides a comprehensive overview of the compound, detailing its physicochemical properties, historical and modern synthetic protocols, and its recently discovered role in the vital coenzyme Q10 biosynthetic pathway. The information is presented to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction and Physicochemical Properties
This compound (4-hydroxymandelic acid monohydrate) is a crystalline solid that belongs to the class of alpha-hydroxy acids. Its structure, featuring a hydroxyl group on the alpha carbon adjacent to a carboxylic acid and a 4-hydroxyphenyl substituent, imparts it with versatile chemical reactivity and significant biological relevance. The compound typically exists as a monohydrate, with the chemical formula C₈H₁₀O₅.[1]
Physicochemical Data
A summary of the key physicochemical properties of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid and its hydrate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₅ | PubChem[1] |
| Molecular Weight | 186.16 g/mol | PubChem[1] |
| CAS Number | 184901-84-6 | PubChem[1] |
| Melting Point | 82-85 °C (monohydrate) | ChemicalBook[2] |
| Solubility | Soluble in water | ChemicalBook[2] |
| pKa (strongest acidic) | 3.3 | Human Metabolome Database[3] |
| Appearance | White to Pink to Light Purple Solid | ChemicalBook |
Discovery and History: An Evolution of Synthesis
The history of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is intrinsically linked to the broader history of its parent compound, mandelic acid. Mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, an extract from bitter almonds.[4][5] The name "mandelic acid" is derived from the German word for almond, "Mandel".[4][5]
While a specific date for the first synthesis of the 4-hydroxy substituted derivative is not well-documented, its preparation has been a subject of interest for many years, primarily due to its utility as a precursor in the synthesis of pharmaceuticals. The most common and historically significant method for its synthesis is the condensation of phenol with glyoxylic acid. Over the years, various modifications to this fundamental reaction have been developed to improve yield and purity.
Table 2 provides a summary of various synthetic approaches for this compound, highlighting the evolution of the methodology.
| Method | Key Reagents | Reported Yield | Reference |
| Alkaline Condensation | Phenol, Glyoxylic acid, Alkali | 74% | US Patent 4,337,355[6] |
| Anion Exchange Resin Catalysis | Phenol, Glyoxylic acid, Anion exchange resin | 80% | Korean Patent KR950005766B1[7] |
| Elution Separation | Phenol, Glyoxylic acid, Anion exchange resin column | 80.3% (as sodium salt) | US Patent 6,359,172 B1[8] |
Experimental Protocols for Synthesis
The following sections provide detailed experimental methodologies for the synthesis of this compound based on established literature.
Synthesis via Alkaline Condensation of Phenol and Glyoxylic Acid
This protocol is adapted from US Patent 4,337,355.[6]
Materials:
-
Phenol
-
Glyoxylic acid (50% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Benzene
-
Ethyl acetate
Procedure:
-
In a reaction vessel equipped with a stirrer and temperature control, disperse phenol in an aqueous solution of sodium hydroxide.
-
Add a 50% aqueous solution of glyoxylic acid to the reaction mixture.
-
Maintain the reaction temperature between 40°C and 70°C for a sufficient duration to ensure complete reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Extract the unreacted phenol from the aqueous layer using benzene.
-
Extract the 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid from the aqueous layer using ethyl acetate.
-
Combine the ethyl acetate extracts and remove the solvent by distillation to yield the crystalline monohydrate.
Expected Yield: Approximately 74%.[6]
Biological Significance and Signaling Pathway
For a long time, the primary interest in 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid was as a synthetic intermediate. However, recent research has unveiled its crucial role in human metabolism. A landmark study published in Nature in 2021 identified 4-hydroxymandelate as a key intermediate in the biosynthesis of coenzyme Q10 (CoQ10).
CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant. The study demonstrated that 4-hydroxymandelate is produced from 4-hydroxyphenylpyruvate through the action of the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL). This discovery has significant implications for understanding the biosynthesis of CoQ10 and may open new avenues for research into related metabolic disorders.
Coenzyme Q10 Biosynthesis Pathway Involving 4-Hydroxymandelate
The following diagram illustrates the position of 4-hydroxymandelate in the CoQ10 biosynthesis pathway.
Caption: Role of 4-Hydroxymandelate in CoQ10 Biosynthesis.
Conclusion
This compound, while lacking a dramatic discovery narrative, has steadily grown in importance within the scientific community. Its journey from a product of laboratory synthesis to a recognized intermediate in a fundamental biological pathway highlights the dynamic nature of scientific exploration. The synthetic routes, particularly the condensation of phenol and glyoxylic acid, have been refined over time to provide efficient access to this valuable compound. The recent elucidation of its role in CoQ10 biosynthesis opens a new chapter in its scientific story, promising further research into its metabolic significance and potential therapeutic applications. This guide provides a solid foundation for professionals seeking to understand and utilize this multifaceted molecule.
References
- 1. This compound | C8H10O5 | CID 12677290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for p-Hydroxymandelic acid (HMDB0000822) [hmdb.ca]
- 4. Mandelic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 7. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 8. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxymandelic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-hydroxymandelic acid monohydrate, a key intermediate in the pharmaceutical and fine chemical industries.[1] This document outlines its fundamental characteristics, methods for its characterization, and relevant chemical pathways.
Core Physical and Chemical Properties
4-Hydroxymandelic acid monohydrate is an organic compound that is a derivative of mandelic acid.[2] It is commonly found as a white to off-white or pink/pale brown crystalline solid.[2][3] The monohydrate form contains one molecule of water per molecule of 4-hydroxymandelic acid, which can influence its stability and solubility.[2]
Table 1: Summary of Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₅ | [2][4] |
| Molecular Weight | 186.16 g/mol | [2][4] |
| Melting Point | 82-85 °C (lit.) | [5][6][7] |
| Appearance | White to off-white, pink, or pale brown solid | [2][3] |
| Solubility | Soluble in water.[2][5] Slightly soluble in DMSO and Methanol. | [4] |
| pKa (Strongest Acidic) | 3.3 (Predicted) | [8] |
| Stability | Stable under normal conditions. | [3] |
| Storage | Recommended to be stored refrigerated under an inert gas (nitrogen or Argon) at 2–8 °C. | [3][4] |
| InChI Key | ATPBHLAWGXOMOR-UHFFFAOYSA-N | [9] |
| CAS Number | 184901-84-6 | [5][10] |
Experimental Protocols
The characterization of 4-hydroxymandelic acid monohydrate involves several standard analytical techniques to determine its physical and chemical properties.
2.1. Melting Point Determination
-
Methodology: The melting point is determined using a standard melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded. For 4-hydroxymandelic acid monohydrate, a literature value of 82-85 °C is expected.[5][6][7]
2.2. Solubility Assessment
-
Methodology: A qualitative assessment of solubility can be performed by adding a small amount of 4-hydroxymandelic acid monohydrate to a test tube containing a specific solvent (e.g., water, DMSO, methanol). The mixture is agitated, and the degree to which the solid dissolves is observed. For quantitative analysis, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solid is then determined by techniques such as gravimetric analysis after solvent evaporation or by spectroscopic methods. The compound is noted to be soluble in water.[2][5]
2.3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR spectroscopy is used to identify the hydrogen atoms in the molecule. A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed. For 4-hydroxymandelic acid, characteristic peaks would be observed for the aromatic protons, the methine proton, and the hydroxyl/carboxylic acid protons.[9]
-
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Methodology: IR spectroscopy is used to identify the functional groups present in the molecule. A sample is prepared (e.g., as a KBr pellet or a thin film) and analyzed. The resulting spectrum will show absorption bands corresponding to O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-O bonds, as well as aromatic C-H and C=C vibrations.
-
-
Mass Spectrometry (MS):
-
Methodology: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Techniques like Electrospray Ionization (ESI) can be used. The mass spectrum will show a peak corresponding to the molecular ion and other fragment ions, which helps in confirming the structure.
-
2.4. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Methodology: HPLC is a standard method for assessing the purity of 4-hydroxymandelic acid monohydrate. A solution of the sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). A mobile phase (a mixture of solvents like acetonitrile and water with a modifier like formic acid) is used to elute the compound. The purity is determined by the relative area of the main peak in the chromatogram.
Visualizations
3.1. Synthesis and Purification Workflow
The following diagram illustrates a common synthetic route for 4-hydroxymandelic acid, involving the reaction of phenol with glyoxylic acid, followed by extraction and purification steps.[10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 184901-84-6: DL-4-hydroxymandelic acid monohydrate [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [amp.chemicalbook.com]
- 5. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE | 7198-10-9 [chemicalbook.com]
- 8. Human Metabolome Database: Showing metabocard for p-Hydroxymandelic acid (HMDB0000822) [hmdb.ca]
- 9. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE(7198-10-9) 1H NMR [m.chemicalbook.com]
- 10. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 11. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate (CAS: 184901-84-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, a key chemical intermediate with significant applications in the pharmaceutical and biotechnology sectors. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly its role in the human Coenzyme Q10 (CoQ10) biosynthesis pathway. The information is presented to support and guide research and development activities involving this versatile compound.
Introduction
This compound, registered under CAS number 184901-84-6, is an aromatic alpha-hydroxy acid. It is also widely known by its synonyms, 4-Hydroxymandelic acid monohydrate and DL-4-hydroxymandelic acid monohydrate. The presence of a chiral center, a hydroxyl group, and a carboxylic acid moiety makes it a valuable building block in organic synthesis. Its primary utility lies in its role as a precursor for various pharmaceuticals, most notably the beta-blocker atenolol, and as a subject of study in metabolic pathways.[1][2] This guide aims to provide a detailed technical resource for professionals working with this compound.
Physicochemical and Spectral Data
A summary of the key physicochemical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 184901-84-6 | [1] |
| Molecular Formula | C₈H₁₀O₅ | [3] |
| Molecular Weight | 186.16 g/mol | [3] |
| Appearance | White to light red crystalline powder | [4] |
| Melting Point | 82-90 °C | [5] |
| Solubility | Soluble in water. Sparingly soluble in DMSO, slightly soluble in Methanol. | [6] |
| pKa (Strongest Acidic) | ~3.3 | [7] |
Table 2: Spectral Data
| Spectrum Type | Key Data Points | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ ~7.20 (d, 2H, Ar-H), δ ~6.73 (d, 2H, Ar-H), δ ~4.90 (s, 1H, CH-OH) | [8] |
| ¹³C NMR | Data available in spectral databases. | [9] |
| Mass Spectrometry (LC-ESI-QQ, NEGATIVE) | Precursor Adduct [M-H]⁻: 167 | [9] |
Biological Significance and Signaling Pathways
Recent research has elucidated a significant role for 4-hydroxymandelic acid (4-HMA) as a key intermediate in the human biosynthesis of Coenzyme Q10 (CoQ10).[10][11][12] CoQ10 is a vital component of the electron transport chain and a potent antioxidant.[13]
Coenzyme Q10 (CoQ10) Biosynthesis Pathway
In human cells, 4-HMA is synthesized from 4-hydroxyphenylpyruvate (4-HPPA), a metabolite of tyrosine. This conversion is catalyzed by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL).[10][11][12] Subsequently, 4-HMA is a precursor to 4-hydroxybenzoate (4-HB), which serves as the headgroup for CoQ10. This pathway represents a non-canonical route of tyrosine catabolism.[12] The discovery of this pathway provides critical insights into the function of HPDL and the metabolic origins of CoQ10.[10][14]
Experimental Protocols
Chemical Synthesis: Condensation of Phenol and Glyoxylic Acid
A common and scalable method for the synthesis of 4-hydroxymandelic acid involves the condensation of phenol with glyoxylic acid in an alkaline aqueous medium.[1][15]
Materials:
-
Phenol
-
Glyoxylic acid monohydrate
-
Sodium hydroxide (or other suitable alkali)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Water
Procedure:
-
Prepare an alkaline solution of phenol in water. The molar ratio of glyoxylic acid to phenol is typically in the range of 1:1.2 to 1:3.5.[15]
-
Cool the reaction mixture to a temperature between 40°C and 70°C.[15]
-
Slowly add an aqueous solution of glyoxylic acid to the phenol solution while maintaining the temperature.
-
Allow the reaction to proceed for several hours with stirring.
-
After the reaction is complete, cool the mixture and acidify it to a pH of 1-3 with hydrochloric acid.[16]
-
Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.[16]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Yields for this type of synthesis are reported to be in the range of 76-80%.[2]
Biotechnological Synthesis via Fermentation
Engineered microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, have been developed for the sustainable production of 4-hydroxymandelic acid from renewable feedstocks like glucose.[17][18]
General Workflow:
-
Strain Engineering: A host organism (e.g., E. coli) is genetically modified to express a 4-hydroxymandelate synthase (HmaS) enzyme, often from a bacterial source like Amycolatopsis orientalis.[17][18] The metabolic pathways are often further engineered to increase the precursor supply of 4-hydroxyphenylpyruvate (4-HPPA) and reduce competing pathways.[17][18]
-
Fermentation: The engineered strain is cultivated in a suitable fermentation medium containing a carbon source (e.g., glucose and xylose).[18] The fermentation is carried out under controlled conditions of temperature, pH, and aeration.
-
Product Recovery: After fermentation, the 4-hydroxymandelic acid is recovered from the culture broth. This typically involves separating the biomass, followed by extraction and purification steps.
Fed-batch fermentation with engineered E. coli has been reported to produce up to 15.8 g/L of 4-HMA.[18]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and quantification of 4-hydroxymandelic acid and for the chiral separation of its enantiomers.[19][20]
Instrumentation:
-
HPLC system with a UV detector.[19]
-
Chiral stationary phase column (e.g., CHIRALPAK® IC) for enantiomeric separation.[19]
Chromatographic Conditions for Chiral Separation:
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[19]
-
Mobile Phase: A suitable mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with an acidic additive (e.g., 0.1% trifluoroacetic acid).[19]
-
Flow Rate: 0.4–1.2 mL/min.[19]
-
Column Temperature: 15–35 °C.[19]
-
Detection Wavelength: 230 nm.[19]
-
Injection Volume: 10 µL.[19]
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as ethanol.[19]
-
Filter the solution through a 0.45 µm filter before injection.[19]
Applications in Drug Development
The primary application of this compound in drug development is as a key intermediate in the synthesis of atenolol.[1][2] Atenolol is a selective β₁ receptor antagonist used to treat cardiovascular diseases, particularly hypertension. The synthesis of atenolol from 4-hydroxyphenylacetamide, which can be derived from 4-hydroxymandelic acid, is a well-established industrial process.[21]
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.
Table 3: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements | Reference(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound.[22] The toxicological properties have not been fully investigated.[23]
Conclusion
This compound is a chemical of significant interest due to its fundamental role as a synthetic building block and its newly discovered involvement in human metabolism. This guide has provided a consolidated resource of its physicochemical properties, biological significance, and detailed experimental protocols. This information is intended to be a valuable asset for researchers and developers in the fields of chemistry, biochemistry, and pharmaceutical sciences, facilitating further innovation and application of this important compound.
References
- 1. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 2. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 3. 4-Hydroxymandelic Acid Monohydrate | CymitQuimica [cymitquimica.com]
- 4. DL-4-Hydroxymandelic Acid | 184901-84-6 | TCI AMERICA [tcichemicals.com]
- 5. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [amp.chemicalbook.com]
- 6. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for p-Hydroxymandelic acid (HMDB0000822) [hmdb.ca]
- 8. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE(7198-10-9) 1H NMR [m.chemicalbook.com]
- 9. (R)-4-hydroxymandelic acid | C8H8O4 | CID 440639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway [ideas.repec.org]
- 11. The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coenzyme Q10 Synthesis [flipper.diff.org]
- 14. researchgate.net [researchgate.net]
- 15. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 16. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 17. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. helixchrom.com [helixchrom.com]
- 21. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fishersci.com [fishersci.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate from Phenol and Glyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] The synthesis primarily involves the condensation reaction of phenol and glyoxylic acid. This document details the underlying reaction mechanism, various experimental protocols, and key quantitative data to facilitate reproducible and optimized synthesis.
Reaction Overview and Mechanism
The synthesis of this compound from phenol and glyoxylic acid is a condensation reaction carried out in an aqueous alkaline medium.[3] The reaction proceeds via an electrophilic substitution mechanism where the phenoxide ion, generated in the alkaline medium, acts as a nucleophile attacking the carbonyl carbon of glyoxylic acid. The hydroxyl group of phenol is a strongly activating, ortho- and para-directing substituent, making the phenol ring highly reactive towards electrophiles.[4][5]
The reaction typically yields a mixture of 4-hydroxymandelic acid (the para-substituted product) and 2-hydroxymandelic acid (the ortho-substituted product).[1] The ratio of these isomers is influenced by the reaction conditions.
Reaction Scheme:
Caption: Overall reaction for the synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid.
The mechanism, analogous to the condensation of guaiacol with glyoxylic acid, involves the formation of a phenoxide ion in an alkaline medium, which then attacks the glyoxylic acid.[6]
Caption: Simplified reaction mechanism for the formation of 4-hydroxymandelic acid.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, with variations in catalysts, reaction temperature, and workup procedures. Below are detailed protocols from cited literature.
Alkaline Condensation Method
This method utilizes an alkali such as sodium hydroxide or potassium hydroxide to catalyze the reaction.
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve phenol in an aqueous solution of an alkali (e.g., sodium hydroxide). The molar ratio of glyoxylic acid to phenol to alkali is typically in the range of 1:1.2-3.5:1.2-4.[7]
-
Addition of Glyoxylic Acid: Slowly add an aqueous solution of glyoxylic acid to the alkaline phenol solution. Maintain the reaction temperature between 40°C and 70°C.[7] Some procedures suggest a lower temperature of no higher than 30°C for similar reactions.[3]
-
Reaction Monitoring: Stir the reaction mixture for a specified period, typically several hours, until the reaction is complete.[7]
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.[8]
-
Extract the unreacted phenol with a suitable organic solvent like benzene or ethyl acetate.[7]
-
Extract the aqueous layer multiple times with ethyl acetate to isolate the product.[7][9]
-
Combine the organic extracts and distill off the solvent to obtain the crystalline product, 4-hydroxymandelic acid monohydrate.[7] The purity of the obtained crystal is generally high.[7]
-
Anion Exchange Resin Catalyzed Method
This method employs an anion exchange resin as a catalyst, which can simplify the workup procedure.
Protocol:
-
Reaction Setup: Mix an aqueous solution of 50 wt% glyoxylic acid, phenol, and an anion exchange resin (e.g., Dowex-1 chloride form) in water.[9]
-
pH Adjustment and Reaction: Adjust the pH of the mixture to 8 with an aqueous solution of 50 wt% caustic soda and stir at 50°C for 3 hours.[9]
-
Workup and Isolation:
-
After the reaction, filter the mixture to remove the resin.
-
Adjust the filtrate to pH 6.5 with 1N hydrochloric acid and extract the unreacted phenol with ethyl acetate.[9]
-
Concentrate the aqueous solution by heating.
-
Add 35% hydrochloric acid to the concentrate and extract the synthesized 4-hydroxymandelic acid with ethyl acetate.[9]
-
Repeat the extraction process multiple times.
-
Combine the organic extracts and evaporate the solvent under vacuum to obtain off-white 4-hydroxy mandelic acid monohydrate.[9]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis methods.
Table 1: Reaction Conditions and Yields
| Parameter | Alkaline Condensation[7] | Anion Exchange Resin[9] | Alkaline Condensation[3] |
| Reactants | Phenol, Glyoxylic Acid | Phenol, Glyoxylic Acid | Phenol, Glyoxylic Acid |
| Catalyst | Sodium Hydroxide | Dowex-1 Chloride Form | Alkali |
| Molar Ratio (Glyoxylic Acid:Phenol:Alkali) | 1:1.2-3.5:1.2-4 | - | - |
| Temperature | 40-70°C | 50°C | ≤ 30°C |
| Reaction Time | 2 hours | 3 hours | - |
| Yield | 74% (based on glyoxylic acid) | 80 mol% | 77% (based on glyoxylic acid) |
| Product Purity | High | ≥ 98% | - |
| Melting Point | 100-105°C | 82-84°C (decomposes) | - |
Experimental Workflow Visualization
The following diagrams illustrate the general experimental workflows for the synthesis and purification of this compound.
Caption: General experimental workflow for alkaline condensation synthesis.
Conclusion
The synthesis of this compound from phenol and glyoxylic acid is a well-established process with multiple effective protocols. The choice of method may depend on the desired scale, purity requirements, and available equipment. The alkaline condensation method offers high yields and purity, while the use of an anion exchange resin can simplify the purification process. Careful control of reaction parameters such as temperature, pH, and molar ratios is crucial for optimizing the yield and selectivity of the desired para-isomer. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this important chemical intermediate.
References
- 1. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Phenol? [synapse.patsnap.com]
- 5. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 8. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]
- 9. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Data of 4-Hydroxymandelic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxymandelic acid monohydrate (C₈H₈O₄·H₂O), a key intermediate in the synthesis of pharmaceuticals such as atenolol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-hydroxymandelic acid are presented below.
The proton NMR spectrum of DL-4-hydroxymandelic acid monohydrate reveals the chemical environment of the hydrogen atoms in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Solvent |
| Aromatic H | 7.203 | DMSO-d₆ |
| Aromatic H | 6.729 | DMSO-d₆ |
| Methine H (-CHOH) | 4.903 | DMSO-d₆ |
Table 1: ¹H NMR Chemical Shifts for DL-4-Hydroxymandelic Acid Monohydrate.[1]
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The following data is for (R)-4-hydroxymandelic acid, which is expected to be very similar to the DL-monohydrate form.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C (C=O) | 170-180 |
| Aromatic C-OH | 150-160 |
| Aromatic C | 110-130 |
| Methine C (-CHOH) | 70-80 |
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxymandelic Acid.
A general protocol for obtaining NMR spectra of a solid sample like 4-hydroxymandelic acid monohydrate is as follows:
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[2][3] Ensure the solid is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition :
-
Tune and lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise. This requires a larger sample amount (50-100 mg) and longer acquisition times.[3]
-
-
Data Processing : Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Based on the structure of 4-hydroxymandelic acid monohydrate, the following characteristic IR absorption peaks are expected.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3550 - 3200 | O-H (Alcohol/Phenol & Water) | Stretch | Strong, Broad |
| 3000 - 2500 | O-H (Carboxylic Acid) | Stretch | Strong, Very Broad |
| ~3030 | C-H (Aromatic) | Stretch | Variable |
| 1780 - 1710 | C=O (Carboxylic Acid) | Stretch | Strong |
| 1700 - 1500 | C=C (Aromatic) | Bending | Medium |
| 1320 - 1000 | C-O (Alcohol/Carboxylic Acid) | Stretch | Strong |
Table 3: Predicted IR Absorption Frequencies for 4-Hydroxymandelic Acid Monohydrate.[4][5][6][7][8]
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.
-
Background Spectrum : Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid 4-hydroxymandelic acid monohydrate onto the ATR crystal.[9]
-
Apply Pressure : Use the pressure arm to ensure good contact between the sample and the crystal.[10]
-
Data Acquisition : Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning : Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
For 4-hydroxymandelic acid (anhydrous molecular weight: 168.15 g/mol ), the following ions and fragments would be expected in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum.
| m/z | Proposed Fragment/Ion |
| 168 | [M]⁺ (Molecular Ion) |
| 167 | [M-H]⁻ |
| 123 | [M - COOH]⁺ |
| 107 | [C₇H₇O]⁺ (hydroxytropylium ion) |
| 93 | [C₆H₅O]⁺ (phenoxide ion) |
Table 4: Predicted m/z Values for Major Fragments of 4-Hydroxymandelic Acid.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that separates components of a mixture before they are introduced into the mass spectrometer.
-
Sample Preparation : Dissolve a small amount of 4-hydroxymandelic acid monohydrate in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile or methanol) to a concentration of approximately 1 µg/mL to 1 mg/mL.[11]
-
Chromatographic Separation :
-
Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column).
-
Elute the sample using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.
-
-
Ionization : The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for polar molecules like 4-hydroxymandelic acid.
-
Mass Analysis :
-
The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap).
-
A full scan mass spectrum is acquired to determine the m/z of the molecular ion.
-
-
Tandem MS (MS/MS) for Fragmentation : To obtain structural information, the molecular ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to produce a tandem mass spectrum.[12]
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE(7198-10-9) 1H NMR spectrum [chemicalbook.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. agilent.com [agilent.com]
- 11. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
An In-depth Technical Guide to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, also known as 4-hydroxymandelic acid monohydrate, is a key organic compound with significant applications in the pharmaceutical and fine chemical industries. Its structure, featuring a para-substituted phenolic ring, a carboxylic acid, and an alpha-hydroxyl group, makes it a versatile chiral building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, analytical characterization, and biological significance.
Chemical and Physical Properties
This compound is a white to light red crystalline solid.[1] The presence of polar functional groups, including two hydroxyl groups and a carboxylic acid, renders it soluble in water and other polar organic solvents.[2]
Quantitative Data
The key physicochemical properties of this compound and its anhydrous form are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₈H₁₀O₅ | For the monohydrate. |
| Molecular Weight | 186.16 g/mol | For the monohydrate.[3] |
| IUPAC Name | 2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate | [3] |
| Synonyms | 4-Hydroxymandelic acid monohydrate, DL-α,4-Dihydroxyphenylacetic acid monohydrate | [1][3] |
| CAS Number | 184901-84-6 | For the monohydrate.[3] |
| Melting Point | 82-85 °C | For the monohydrate.[4] |
| pKa (Strongest Acidic) | ~3.3 | Predicted for the anhydrous form. The pKa of the hydrate is not expected to differ significantly.[5] |
| Solubility | Soluble in water. | [2] |
Synthesis and Purification
The primary synthetic route to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is the condensation of phenol with glyoxylic acid.[3][6] This reaction is typically carried out in an aqueous medium. The monohydrate can then be obtained through crystallization from water.
Synthesis Workflow
Experimental Protocol: Synthesis
A representative laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: In a suitable reaction vessel, dissolve phenol (1.1 to 5 equivalents) in water.
-
Addition of Glyoxylic Acid: To the stirred solution, add a 50% aqueous solution of glyoxylic acid (1 equivalent).
-
Reaction: Heat the mixture to 40-70 °C and maintain stirring for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Workup: Cool the reaction mixture to room temperature. Acidify the solution to a pH of 1-3 with a suitable acid (e.g., hydrochloric acid).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate to isolate the crude 4-hydroxymandelic acid.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
-
Hydrate Formation: Dissolve the purified 4-hydroxymandelic acid in a minimal amount of hot water. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the monohydrate.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Analytical Characterization
A comprehensive analytical approach is essential for confirming the structure and purity of this compound.
Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Typical parameters include a spectral width of 0 to 200 ppm and a sufficient number of scans.
Spectral Interpretation:
| ¹H NMR (in DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | ~7.20 | d | 2H, ortho to -CH(OH)COOH |
| Aromatic Protons | ~6.73 | d | 2H, ortho to -OH |
| Methine Proton | ~4.90 | s | 1H, -CH(OH) |
Note: The chemical shifts of the acidic proton (COOH) and the two hydroxyl protons (-OH) are often broad and their positions can vary depending on concentration and residual water in the solvent.
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~175 | -COOH |
| Aromatic Carbon | ~157 | C-OH |
| Aromatic Carbons | ~128 | CH (ortho to -CH(OH)COOH) |
| Aromatic Carbon | ~128 | C-CH(OH)COOH |
| Aromatic Carbons | ~115 | CH (ortho to -OH) |
| Methine Carbon | ~72 | -CH(OH) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
Spectral Interpretation:
| Wavenumber (cm⁻¹) | Vibration |
| 3500-3200 (broad) | O-H stretch (phenolic, alcoholic, and water of hydration) |
| 3300-2500 (very broad) | O-H stretch (carboxylic acid) |
| ~1700 (strong) | C=O stretch (carboxylic acid) |
| 1610, 1515, 1450 | C=C stretch (aromatic ring) |
| ~1230 | C-O stretch (phenol and alcohol) |
Mass Spectrometry (MS)
Experimental Protocol:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for this compound due to the acidic proton.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
Fragmentation Pattern:
In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at an m/z corresponding to the anhydrous form (C₈H₇O₄⁻, exact mass: 167.03). Fragmentation may involve the loss of CO₂ (44 Da) from the carboxylate group and the loss of H₂O (18 Da).
Biological Significance
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is a metabolite in the tyrosine metabolism pathway and has been identified as a key intermediate in the biosynthesis of Coenzyme Q10 (CoQ10) in humans.[2][5][7]
Role in Coenzyme Q10 Biosynthesis
In this pathway, the enzyme 4-hydroxyphenylpyruvate dioxygenase-like (HPDL) catalyzes the conversion of 4-hydroxyphenylpyruvate to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid.[2][5] This compound is then further metabolized to 4-hydroxybenzoate, a direct precursor to the benzoquinone headgroup of CoQ10.[2] Deficiencies in this pathway have been linked to certain neurological disorders, highlighting the importance of this metabolite.[2][6] Its role as a crucial intermediate makes it a compound of interest for research into metabolic disorders and potential therapeutic interventions.
References
- 1. Metabolism of l-Tyrosine to 4-Hydroxybenzaldehyde and 3-Bromo-4-Hydroxybenzaldehyde by Chloroplast-containing Fractions of Odonthalia floccosa (Esp.) Falk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Enzyme in CoQ10 Biosynthesis Pathway as a Novel Target to Treat Neurological Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 3. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
In-Depth Technical Guide on the Biological Activities of 4-Hydroxymandelic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxymandelic acid, a metabolite of tyrosine and a precursor in the synthesis of various pharmaceuticals, serves as a foundational scaffold for the development of novel bioactive compounds.[1] This technical guide provides a comprehensive overview of the biological activities of 4-hydroxymandelic acid and its derivatives, with a focus on their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to support ongoing research and drug development efforts in this area.
Introduction
4-Hydroxymandelic acid is a simple phenolic acid that has garnered interest in medicinal chemistry due to its versatile chemical structure, which allows for the synthesis of a wide array of derivatives, including esters and amides.[2][3] These modifications can significantly alter the parent molecule's physicochemical properties, leading to a broad spectrum of biological activities. The inherent phenolic hydroxyl group and the carboxylic acid moiety provide opportunities for structural modifications that can enhance potency and selectivity for various biological targets. This guide explores the current understanding of the biological potential of these derivatives.
Biological Activities and Quantitative Data
The biological activities of 4-hydroxymandelic acid derivatives are diverse, ranging from antioxidant and antimicrobial to anti-inflammatory and anticancer effects. This section summarizes the available quantitative data for these activities.
Antioxidant Activity
The antioxidant properties of 4-hydroxymandelic acid and its derivatives are attributed to their ability to scavenge free radicals. The presence of the phenolic hydroxyl group is crucial for this activity.
Table 1: Antioxidant Activity of 4-Hydroxymandelic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 3,4-Dihydroxymandelic acid | DPPH Radical Scavenging | > Ascorbic Acid, Tocopherol, BHT (4-fold higher activity) | [1] |
| 3,4-Dihydroxymandelic acid | Superoxide Radical Scavenging | > Ascorbic Acid (5-fold smaller IC50) | [1][4] |
| 4-Hydroxy-3-methoxymandelic acid | DPPH Radical Scavenging | Weaker than 3,4-dihydroxymandelic acid | [5] |
| 4-Hydroxy-3-methoxymandelic acid | ABTS Radical Scavenging | Weaker than 3,4-dihydroxymandelic acid | [5] |
Antimicrobial Activity
Mandelic acid itself is known for its antibacterial properties.[5] Derivatives of 4-hydroxymandelic acid have also been investigated for their potential as antimicrobial agents, particularly against fungal pathogens.
Table 2: Antifungal Activity of 4-Substituted Mandelic Acid Derivatives
| Compound ID | Fungus | EC50 (mg/L) | Reference |
| E13 | Gibberella saubinetii | 20.4 | [6] |
| E6 | Verticillium dahlia | 12.7 | [6] |
| E18 | Sclerotinia sclerotiorum | 8.0 | [6] |
Anti-inflammatory Activity
While direct quantitative data for a wide range of 4-hydroxymandelic acid derivatives is limited, studies on related phenolic compounds suggest potential mechanisms. For instance, 4-hydroxybenzoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as IL-4, IL-6, and TNF-α.[7] This suggests that 4-hydroxymandelic acid derivatives may exert anti-inflammatory effects by modulating cytokine production.
Anticancer Activity
The anticancer potential of 4-hydroxymandelic acid derivatives is an emerging area of research. Studies on structurally related compounds, such as 4-hydroxycoumarin and chalcone derivatives, provide insights into possible mechanisms and efficacy. For example, the chalcone derivative 4-hydroxyderricin has demonstrated potent cytotoxic activities against various human tumor cell lines.[8]
Table 3: Anticancer Activity of a Structurally Related Chalcone Derivative
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-Hydroxyderricin | HL60 | Leukemia | 5.5 | [8] |
| CRL1579 | Melanoma | 4.8 | [8] | |
| A549 | Lung | 10.2 | [8] | |
| AZ521 | Stomach | 4.2 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 4-hydroxymandelic acid derivatives.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 20 µL of each sample dilution to the wells.
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Antimicrobial Susceptibility Testing
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (microorganism without test compound) and a negative control (broth without microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Anti-inflammatory Activity Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
Anticancer Activity Assay
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of 4-hydroxymandelic acid derivatives is crucial for their development as therapeutic agents. While direct evidence for many derivatives is still under investigation, insights can be drawn from related phenolic compounds.
Potential Anti-inflammatory Signaling Pathways
Phenolic compounds are known to modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. 4-Hydroxybenzoic acid has been shown to influence PI3K/Akt, MAPK3, and STAT3 signaling pathways.[7] It is plausible that 4-hydroxymandelic acid derivatives share similar mechanisms.
Caption: Potential inhibition of the NF-κB signaling pathway by 4-hydroxymandelic acid derivatives.
Potential Anticancer Signaling Pathways (Apoptosis Induction)
The anticancer activity of some phenolic compounds is mediated through the induction of apoptosis. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[8]
Caption: General overview of intrinsic and extrinsic apoptosis pathways potentially activated by 4-hydroxymandelic acid derivatives.
General Experimental Workflow for Biological Evaluation
A systematic approach is essential for the comprehensive evaluation of the biological activities of newly synthesized 4-hydroxymandelic acid derivatives.
Caption: A typical workflow for the synthesis and biological evaluation of 4-hydroxymandelic acid derivatives.
Conclusion and Future Directions
4-Hydroxymandelic acid derivatives represent a promising class of compounds with a wide range of potential biological activities. The available data, particularly in the areas of antioxidant and antifungal effects, highlight their potential for further investigation. However, there is a clear need for more extensive research to fully elucidate their anti-inflammatory and anticancer properties. Future studies should focus on the synthesis of diverse libraries of 4-hydroxymandelic acid esters and amides and their systematic evaluation in a battery of biological assays to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial for the rational design and development of novel therapeutic agents based on the 4-hydroxymandelic acid scaffold.
References
- 1. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 2. Differential effects, on oncogenic pathway signalling, by derivatives of the HNF4 α inhibitor BI6015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Hydroxyderricin from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Pivotal Role of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate in Organic Synthesis and Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, a versatile building block in organic chemistry. Widely known in the scientific community as 4-Hydroxymandelic acid monohydrate, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines its chemical properties, synthesis, and key applications, supported by experimental protocols and quantitative data.
Core Chemical and Physical Properties
This compound is a phenolic acid belonging to the family of organic acids. It typically appears as a colorless crystalline solid or a light red powder.[1][2] The presence of both a hydroxyl and a carboxylic acid functional group makes it a valuable precursor in various synthetic pathways.
| Property | Value | References |
| Molecular Formula | C₈H₁₀O₅ (hydrate) | [2] |
| Molar Mass | 186.16 g/mol (hydrate) | [3] |
| Melting Point | 82-84 °C (decomposes) | [4] |
| Solubility | Good solubility in water and some organic solvents. | [1] |
| CAS Number | 184901-84-6 (hydrate), 1198-84-1 (anhydrous) | [2] |
Synthesis of this compound
The primary route for synthesizing 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is the condensation reaction between phenol and glyoxylic acid.[2] This reaction is typically carried out in an aqueous medium under alkaline conditions.
Experimental Protocol: Synthesis via Phenol and Glyoxylic Acid Condensation
This protocol is a generalized procedure based on common methodologies described in the literature.[4][5]
Materials:
-
Phenol
-
Glyoxylic acid monohydrate
-
Sodium hydroxide (or other base)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Water
Procedure:
-
In a reaction vessel, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool the mixture and slowly add an aqueous solution of glyoxylic acid monohydrate while maintaining a controlled temperature, typically between 40°C and 70°C.[6]
-
The reaction is stirred for several hours to ensure completion. The progress can be monitored by techniques like TLC or HPLC.
-
After the reaction, the mixture is cooled, and unreacted phenol can be removed by extraction with a suitable organic solvent.
-
The aqueous layer is then acidified with hydrochloric acid to a pH of 1-3 to precipitate the product.[4]
-
The crude 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is then extracted using ethyl acetate.
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a water-alcohol mixture to obtain the monohydrate form.[4]
Yields: Reported yields for this synthesis vary, with some processes achieving up to 80 mol% or higher.[4][5]
Key Reactions and Applications in Organic Synthesis
This compound is a valuable intermediate due to its reactive hydroxyl and carboxylic acid groups. These functional groups allow for a variety of subsequent chemical transformations.
Esterification
The carboxylic acid group can be readily esterified under acidic conditions.
This is a standard protocol for the esterification of carboxylic acids.[7]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound in an excess of the desired anhydrous alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the product by distillation or chromatography.
Reduction to 4-Hydroxyphenylacetic Acid
The benzylic hydroxyl group can be reduced to a methylene group, yielding 4-Hydroxyphenylacetic acid, another important synthetic intermediate.
This protocol describes a common method for the reduction of the benzylic alcohol.[6]
Materials:
-
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid monohydrate
-
Palladium on carbon (5% Pd/C) catalyst
-
Acetic acid (solvent)
-
Hydrogen gas
Procedure:
-
Dissolve 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid monohydrate in acetic acid containing a small amount of water.
-
Add the 5% Pd/C catalyst to the solution.
-
Carry out the catalytic reduction in a hydrogenation apparatus under a hydrogen atmosphere (e.g., 4 kg/cm ²) at an elevated temperature (e.g., 85-90°C) for several hours.[6]
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
The solvent is then removed, and the resulting 4-Hydroxyphenylacetic acid can be purified by crystallization.
Role in Drug Development
This compound is a key starting material for the synthesis of several pharmaceutical compounds.
Synthesis of Atenolol
Atenolol, a widely used beta-blocker for treating hypertension, is synthesized from an intermediate derived from 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid.[2][8][9] The synthesis involves the conversion of 4-hydroxyphenylacetic acid (obtained from the reduction of 4-hydroxymandelic acid) to its amide, followed by reaction with epichlorohydrin and subsequent reaction with isopropylamine.[10][11]
Synthesis of Vanillylmandelic Acid (VMA)
Vanillylmandelic acid (VMA) is a metabolite of catecholamines and a biomarker for certain tumors.[12] The synthesis of VMA can be achieved through the condensation of guaiacol with glyoxylic acid, a reaction analogous to the synthesis of 4-hydroxymandelic acid from phenol.[12]
Biological Significance and Metabolic Pathways
While not a central signaling molecule itself, 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid (4-hydroxymandelic acid) is involved in microbial and mammalian metabolism. In some bacteria, it is an intermediate in the degradation pathway of mandelic acid.[13] In humans, it is synthesized from 4-hydroxyphenylpyruvate, a catabolite of tyrosine, and is a precursor for the biosynthesis of the quinone headgroup of Coenzyme Q10.[14]
Quantitative Data Summary
| Spectroscopic Data | Chemical Shift (δ ppm) / m/z | Reference |
| ¹H NMR (DMSO-d₆) | 7.20 (d, 2H, Ar-H), 6.73 (d, 2H, Ar-H), 4.90 (s, 1H, CH-OH) | [15] |
| ¹³C NMR | Data not readily available in summarized format | |
| Mass Spectrometry (LC-MS) | Precursor [M-H]⁻: 167 | [3] |
Conclusion
This compound, or 4-Hydroxymandelic acid monohydrate, is a cornerstone intermediate in organic synthesis with significant implications for the pharmaceutical industry. Its straightforward synthesis from readily available starting materials and the versatility of its functional groups make it an economically and chemically attractive building block. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule.
References
- 1. chembk.com [chembk.com]
- 2. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 3. (R)-4-hydroxymandelic acid | C8H8O4 | CID 440639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 5. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 6. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. atenolol | PPTX [slideshare.net]
- 10. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. jocpr.com [jocpr.com]
- 12. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]
- 13. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa [pubmed.ncbi.nlm.nih.gov]
- 14. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE(7198-10-9) 1H NMR spectrum [chemicalbook.com]
Unveiling the Natural Occurrence and Bioactivity of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, commonly known as 4-hydroxymandelic acid. Particular focus is given to its naturally occurring enantiomer, (R)-(-)-p-hydroxymandelic acid (pisolithin B), an antifungal metabolite produced by the ectomycorrhizal fungus Pisolithus arhizus. This document details the biosynthetic pathways, experimental protocols for isolation and analysis, and explores the current understanding of its mechanism of action, including its impact on fungal cell membrane integrity. While the hydrate form is often encountered during isolation, this guide primarily addresses the properties and activities of the parent compound, which is the subject of the available scientific literature.
Natural Occurrence
The primary documented natural source of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is the ectomycorrhizal fungus Pisolithus arhizus.[1] This fungus produces the biologically active enantiomer, (R)-(-)-p-hydroxymandelic acid, which has been given the trivial name pisolithin B.[1] This compound is secreted into the liquid culture medium of the fungus.[1]
Beyond its fungal origin, 4-hydroxymandelic acid is also a known human metabolite. It is an intermediate in the biosynthesis of Coenzyme Q10 and is derived from the catabolism of tyrosine.[2] The compound can be detected in human urine.
While the query specified the hydrate form, scientific literature predominantly focuses on the anhydrous compound. The hydrate of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid typically forms upon crystallization from aqueous solutions during its isolation and purification.[3]
Biosynthesis
The biosynthesis of 4-hydroxymandelic acid originates from the aromatic amino acid tyrosine. In humans, the pathway involves the conversion of 4-hydroxyphenylpyruvate, a catabolite of tyrosine, to 4-hydroxymandelic acid. This reaction is catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase-like (HPDL).[2]
In microorganisms, a similar pathway exists. For instance, in the bacterium Amycolatopsis orientalis, the enzyme hydroxymandelate synthase (HmaS) facilitates the conversion of 4-hydroxyphenylpyruvate to 4-hydroxymandelic acid.[4] Another biosynthetic route has been identified in Pseudomonas convexa, which can convert mandelic acid into 4-hydroxymandelic acid.
Caption: Biosynthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid.
Biological Activity and Mechanism of Action
(R)-(-)-p-hydroxymandelic acid (pisolithin B) exhibits notable antifungal properties against a range of phytopathogenic fungi.[1][5] The primary mechanism of its antifungal action is believed to be the disruption of fungal cell membrane integrity and cell turgor.[1][3] This leads to the leakage of intracellular components and ultimately, fungal cell death.
While the precise signaling cascade initiated by 4-hydroxymandelic acid in fungi is not yet fully elucidated, the disruption of the cell membrane is a key event. This action is characteristic of many antimicrobial compounds that interfere with the physical structure and function of the cell membrane.
A related compound, 4-hydroxyphenylacetic acid, has been shown to exert antithrombotic effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a crucial regulator of cell growth, proliferation, and survival in many organisms, including fungi. While it is plausible that 4-hydroxymandelic acid could also modulate this pathway, further research is required to establish a direct link to its antifungal activity.
Caption: Proposed antifungal mechanism of action.
Quantitative Data
The antifungal efficacy of (R)-(-)-p-hydroxymandelic acid (pisolithin B) and its analogs have been quantified against various fungal species. The following table summarizes the reported 50% germination inhibition (GI50) values.
| Compound | Fungal Species | GI50 (µg/mL) | Reference |
| (R)-(-)-p-hydroxymandelic acid (pisolithin B) | Truncatella hartigii | 71 | [1] |
| p-hydroxybenzoylformic acid (pisolithin A) | Truncatella hartigii | 67 | [1] |
| Racemic p-hydroxymandelic acid | Truncatella hartigii | 59 | [1] |
| (R)-mandelic acid | Truncatella hartigii | 82 | [1] |
| (S)-mandelic acid | Truncatella hartigii | 31 | [1] |
| (S)-(+)-p-hydroxymandelic acid | Truncatella hartigii | 33 | [1] |
Experimental Protocols
Isolation of (R)-(-)-p-hydroxymandelic acid (pisolithin B) from Pisolithus arhizus
The following is a generalized protocol based on the methodologies described for the isolation of antifungal compounds from Pisolithus arhizus liquid cultures.[1][5]
5.1.1. Fungal Culture
-
Inoculate a suitable liquid culture medium (e.g., Modified Melin-Norkans medium) with mycelium of Pisolithus arhizus.
-
Incubate the culture under appropriate conditions (e.g., 25°C, stationary or shaking) for an extended period (e.g., 42-56 days) to allow for the production of secondary metabolites.[7]
5.1.2. Extraction
-
Separate the fungal mycelium from the culture broth by filtration.
-
Acidify the culture filtrate to a low pH (e.g., pH 2-3) with an appropriate acid (e.g., HCl).
-
Perform a liquid-liquid extraction of the acidified filtrate with a suitable organic solvent, such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the target compound.
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the dried extract under reduced pressure to obtain a crude extract.
5.1.3. Purification
-
Subject the crude extract to column chromatography using a suitable stationary phase (e.g., silica gel).
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different components of the extract.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the desired compound.
-
Combine the pure fractions and evaporate the solvent to yield purified (R)-(-)-p-hydroxymandelic acid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Caption: General workflow for the isolation of (R)-(-)-p-hydroxymandelic acid.
Analytical Methods
5.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 275 nm).
5.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC conditions are similar to those for HPLC.
-
The mass spectrometer is used for the detection and confirmation of the compound's identity based on its mass-to-charge ratio (m/z).
Conclusion
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, particularly its (R)-(-)-enantiomer, is a naturally occurring fungal metabolite with significant antifungal activity. Its biosynthesis from tyrosine is well-established in both microorganisms and humans. The primary mechanism of its antifungal action involves the disruption of the fungal cell membrane. While detailed signaling pathways remain an area for further investigation, the potential modulation of pathways such as PI3K/AKT/mTOR warrants exploration. The protocols outlined in this guide provide a framework for the isolation, purification, and analysis of this promising bioactive compound, which holds potential for applications in drug development and agricultural biotechnology. Further research is encouraged to fully elucidate its therapeutic potential and to investigate the specific biological roles of its hydrated form.
References
- 1. p-Hydroxybenzoylformic acid and (R)-(-)-p-hydroxymandelic acid, two antifungal compounds isolated from the liquid culture of the ectomycorrhizal fungus Pisolithus arhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Bioactive Potential of Pisolithus (Basidiomycota): Comprehensive Insights into Antimicrobial, Anticancer, and Antioxidant Properties for Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 7. masujournal.org [masujournal.org]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of 4-Hydroxymandelic Acid Monohydrate by HPLC
Introduction
4-Hydroxymandelic acid is a key chiral building block and a significant metabolite of various pharmaceutical compounds. Its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based chiral stationary phases (CSPs) is a robust and widely adopted technique for the reliable separation and quantification of its enantiomers. This document provides a detailed protocol for the chiral resolution of (R)- and (S)-4-hydroxymandelic acid using a polysaccharide-based CSP under normal phase conditions.
Principle of Separation
The chiral separation is achieved on an amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate). The helical structure of the amylose derivative creates a complex chiral environment. Enantiomers of 4-hydroxymandelic acid enter the chiral grooves of the stationary phase and interact with the carbamate groups via multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions lead to the formation of transient diastereomeric complexes with different stability constants, resulting in different retention times for the (R) and (S) enantiomers and thus their separation. An acidic modifier is incorporated into the mobile phase to suppress the ionization of the carboxylic acid group, which improves peak shape and enhances chiral recognition.
Figure 1: Chiral Recognition Mechanism.
Experimental Protocols
The general workflow for the chiral separation of 4-hydroxymandelic acid enantiomers by HPLC is outlined below. This process includes sample preparation, HPLC analysis, and data processing.
Figure 2: Experimental Workflow.
1. Materials and Reagents
-
Racemic (DL)-4-hydroxymandelic acid monohydrate
-
(R)-4-hydroxymandelic acid and (S)-4-hydroxymandelic acid reference standards (if available)
-
HPLC Grade n-Hexane
-
HPLC Grade Ethanol (or Isopropanol)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Deionized Water (for cleaning)
2. Instrumentation and Columns
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. The following are suggested starting points:
-
Primary Recommendation: Lux® Amylose-1 (250 x 4.6 mm, 5 µm) or CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm). Both columns utilize amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Alternative: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) - Cellulose tris(3,5-dimethylphenylcarbamate).
-
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Lux® Amylose-1 or CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | Approximately 20 minutes |
4. Sample Preparation
-
Prepare a stock solution of racemic 4-hydroxymandelic acid monohydrate at a concentration of 1.0 mg/mL.
-
Use the mobile phase as the diluent to ensure compatibility.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
5. System Suitability and Analysis
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
If individual enantiomer standards are available, inject them first to determine the elution order and individual retention times.
-
Perform at least five replicate injections of the racemic sample.
-
The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.
Data Presentation
The following table summarizes typical quantitative data expected from the chiral separation of 4-hydroxymandelic acid under the recommended conditions. Note that these are representative values and may vary slightly based on the specific HPLC system, column batch, and precise mobile phase preparation.
Table 1: Representative Chromatographic Performance
| Parameter | Enantiomer 1 (S-isomer, typically) | Enantiomer 2 (R-isomer, typically) |
| Retention Time (t_R) (min) | ~ 12.5 | ~ 14.8 |
| Capacity Factor (k') | ~ 4.2 | ~ 5.1 |
| Separation Factor (α) | \multicolumn{2}{c | }{~ 1.21} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Calculations are based on a void time (t_0) of ~2.4 min.
Method Development and Optimization
While the recommended protocol provides an excellent starting point, further optimization may be necessary to improve resolution or reduce run time.
-
Mobile Phase Composition: The ratio of n-Hexane to Ethanol is a critical parameter.
-
Increasing Ethanol %: Decreases retention times but may also decrease resolution.
-
Decreasing Ethanol %: Increases retention times and generally improves resolution.[1]
-
-
Alcohol Modifier: Isopropanol can be used as an alternative to Ethanol. It is a stronger solvent, which will result in shorter retention times. The optimal hexane/isopropanol ratio may differ from the hexane/ethanol ratio.
-
Acidic Additive: The concentration of TFA can be adjusted (e.g., from 0.05% to 0.2%) to optimize peak shape. Acetic acid can be used as a milder alternative.
-
Flow Rate: Adjusting the flow rate can influence efficiency and analysis time. A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution at the cost of a longer run time.
-
Temperature: Varying the column temperature (e.g., between 15 °C and 35 °C) can affect enantioselectivity.[1] Lower temperatures often lead to better resolution.
References
Application of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate in Asymmetric Synthesis: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the use of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, also known as p-hydroxymandelic acid hydrate, in the field of asymmetric synthesis. This versatile chiral building block serves as an effective resolving agent for the separation of enantiomers, a critical process in drug development and manufacturing. These notes are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to its application, including detailed experimental procedures, data presentation, and workflow diagrams. While the principles outlined are broadly applicable, specific examples from peer-reviewed literature are used to illustrate its practical use.
Introduction
Chirality is a fundamental property of many pharmaceutical compounds, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure drugs is a critical requirement in the pharmaceutical industry. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is a cornerstone of modern drug development.
One of the classical and still widely used methods for obtaining enantiomerically pure compounds is through chiral resolution. This technique involves the separation of a racemic mixture into its individual enantiomers. A common approach to chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
This compound is a chiral carboxylic acid that can be employed as a resolving agent, particularly for racemic amines and alcohols. Its hydroxyl and carboxylic acid functionalities allow for the formation of diastereomeric salts or esters, facilitating the separation of enantiomers.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind using this compound as a chiral resolving agent is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making them difficult to separate. However, when a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure acid like (R)- or (S)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, two diastereomeric salts are formed:
(R)-Base + (S)-Acid → (R,S)-Salt (S)-Base + (S)-Acid → (S,S)-Salt
These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. The purified diastereomeric salt is subsequently treated with a base to liberate the enantiomerically pure amine and regenerate the chiral resolving agent, which can often be recovered and reused.
Caption: Workflow for Chiral Resolution.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a chiral resolving agent for a racemic amine. Optimization of solvent, temperature, and stoichiometry will be necessary for specific substrates.
Materials and Equipment
-
Racemic amine
-
(R)- or (S)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and water)
-
Acid (e.g., 1 M HCl) for pH adjustment
-
Base (e.g., 1 M NaOH) for liberation of the resolved amine
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, etc.)
-
Magnetic stirrer with heating plate
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
Analytical balance
-
pH meter or pH paper
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination
Protocol 1: Screening for Optimal Crystallization Solvent
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent. The ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.
-
Small-Scale Screening: In separate small test tubes or vials, dissolve equimolar amounts of the racemic amine and the chiral resolving agent in a minimal amount of each screening solvent with gentle heating.
-
Induce Crystallization: Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath. If no crystals form, try adding a small amount of a non-polar co-solvent or gently scratching the inside of the vessel.
-
Observation: Observe the amount of precipitate formed in each solvent. The solvent that yields a significant amount of crystalline solid is a good candidate for the preparative scale resolution.
-
Analysis (Optional but Recommended): Isolate the crystals from a promising solvent, liberate the amine by treating with a base, and analyze the enantiomeric excess (e.e.) by chiral HPLC or GC to confirm selective crystallization.
Protocol 2: Preparative Scale Resolution
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) and (R)- or (S)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate (0.5 to 1.0 equivalent) in the optimal solvent determined from the screening process. Use the minimum amount of solvent necessary to achieve dissolution at an elevated temperature (e.g., near the boiling point of the solvent).
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is advisable to avoid rapid cooling. Once the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the crystallized diastereomeric salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated crystals under vacuum.
Protocol 3: Liberation of the Enantiomerically Enriched Amine and Recovery of the Resolving Agent
-
Dissolution of the Diastereomeric Salt: Dissolve the dried diastereomeric salt in water.
-
Basification: Add a base (e.g., 1 M NaOH) dropwise while stirring until the solution is basic (pH > 10). This will liberate the free amine from the salt.
-
Extraction of the Amine: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) several times. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Recovery of the Resolving Agent: Acidify the remaining aqueous layer with an acid (e.g., 1 M HCl) to a pH of ~2. This will protonate the carboxylate of the resolving agent, causing it to precipitate if its solubility in water is low. Alternatively, the acidified aqueous solution can be extracted with an appropriate organic solvent (e.g., ethyl acetate) to recover the resolving agent. The recovered resolving agent can be purified by recrystallization and reused.
Protocol 4: Determination of Enantiomeric Excess
The enantiomeric excess of the resolved amine should be determined using a suitable chiral analytical technique.
-
Sample Preparation: Prepare a dilute solution of the resolved amine in a suitable solvent for the chosen analytical method.
-
Analysis: Inject the sample onto a chiral HPLC or GC column.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation: Hypothetical Resolution of a Propranolol Analogue
To illustrate the expected outcomes, the following table summarizes hypothetical data for the resolution of a racemic propranolol analogue using (S)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid.
| Parameter | Value |
| Racemic Amine | 1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol |
| Resolving Agent | (S)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid |
| Crystallization Solvent | Isopropanol |
| Yield of Diastereomeric Salt | 45% (based on half the starting racemic amine) |
| Enantiomeric Excess of Resolved Amine | >98% (S)-enantiomer |
| Recovery of Resolving Agent | >90% |
Logical Workflow for Method Development
The development of a successful chiral resolution process typically follows a logical progression of steps.
Caption: Method Development Workflow.
Conclusion
This compound is a valuable and accessible chiral resolving agent for the separation of enantiomers, particularly for racemic amines. The formation of diastereomeric salts and their subsequent separation by fractional crystallization is a robust and scalable method for obtaining enantiomerically pure compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop efficient resolution processes for their specific target molecules. Careful screening of solvents and optimization of crystallization conditions are paramount to achieving high enantiomeric excess and good yields.
Application Note: A Multi-Step Protocol for the Synthesis of Atenolol from 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, three-step protocol for the synthesis of the cardioselective β-1 adrenergic antagonist, atenolol, commencing from 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate (4-hydroxymandelic acid hydrate). The described synthetic pathway involves an initial reduction of the starting material to 4-hydroxyphenylacetic acid, followed by amidation to yield the key intermediate 2-(4-hydroxyphenyl)acetamide. The final step is a high-yield, one-pot reaction to produce atenolol. This protocol is designed for research and development purposes, offering detailed methodologies and quantitative data to ensure reproducibility.
Introduction
Atenolol is a widely prescribed pharmaceutical agent for the management of cardiovascular diseases, primarily hypertension and angina pectoris.[1] It functions by selectively blocking β-1 adrenergic receptors in the heart, thereby reducing heart rate, myocardial contractility, and blood pressure.[1] While industrial synthesis typically starts from the readily available intermediate 2-(4-hydroxyphenyl)acetamide, this application note details a comprehensive pathway starting from this compound. This multi-step synthesis provides a complete workflow for researchers who may need to synthesize atenolol from this specific precursor. The protocol employs a catalytic hydrogenation for the initial reduction and culminates in a sustainable, high-yield, one-pot synthesis for the final conversion to atenolol.[2]
Overall Reaction Scheme
The synthesis of atenolol from this compound is accomplished in three primary steps:
-
Step 1: Reduction of this compound to 4-hydroxyphenylacetic acid.
-
Step 2: Amidation of 4-hydroxyphenylacetic acid to form 2-(4-hydroxyphenyl)acetamide.
-
Step 3: One-Pot Synthesis of atenolol from 2-(4-hydroxyphenyl)acetamide via reaction with epichlorohydrin and subsequent amination with isopropylamine.
Experimental Protocols
Materials and Equipment
-
This compound (4-hydroxymandelic acid hydrate)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Sulfuric Acid (conc.)
-
Ammonium carbonate
-
Choline Chloride (ChCl)
-
Ethylene Glycol (EG)
-
Epichlorohydrin
-
Isopropylamine (IPA)
-
Standard laboratory glassware
-
High-pressure hydrogenation apparatus (Parr shaker or equivalent)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus
-
TLC plates and GC/MS for reaction monitoring
Protocol 1: Reduction of this compound
This procedure outlines the catalytic hydrogenation of 4-hydroxymandelic acid hydrate to 4-hydroxyphenylacetic acid.[3]
-
Preparation: In a suitable high-pressure reaction vessel, dissolve 50.0 g (0.269 mol) of this compound in a solution of 33.4 g (0.324 mol) of concentrated sulfuric acid in 480 g of water.
-
Catalyst Addition: Carefully add 3.7 g of 5% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas. Pressurize the vessel to 4 kg/cm ² with hydrogen.
-
Reaction: Begin stirring and heat the mixture to 90-93°C. Maintain these conditions for 4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst.
-
Isolation: Neutralize the filtrate with a suitable alkali (e.g., NaOH solution). The product, 4-hydroxyphenylacetic acid, can be isolated by evaporation of the solvent. The expected yield is approximately 90%.
Protocol 2: Amidation of 4-hydroxyphenylacetic acid
This protocol describes the conversion of 4-hydroxyphenylacetic acid to 2-(4-hydroxyphenyl)acetamide. This method is based on the classical reaction of a carboxylic acid with an ammonium salt followed by thermal dehydration.[4]
-
Salt Formation: In a round-bottom flask, add an excess of 4-hydroxyphenylacetic acid to solid ammonium carbonate. The reaction will proceed with the evolution of CO2 gas. Continue adding the acid until the effervescence ceases, indicating the formation of ammonium 4-hydroxyphenylacetate.
-
Dehydration: Fit the flask with a reflux condenser. Heat the mixture to drive off water and convert the ammonium salt to 2-(4-hydroxyphenyl)acetamide. The reaction progress can be monitored by TLC.
-
Purification: The crude product can be purified by recrystallization from water to yield pure 2-(4-hydroxyphenyl)acetamide.
Protocol 3: One-Pot Synthesis of Atenolol from 2-(4-hydroxyphenyl)acetamide
This sustainable protocol details the final two steps of the synthesis in a single reaction vessel using a deep eutectic solvent (DES).[2]
-
DES Preparation: Prepare the deep eutectic solvent by mixing Choline Chloride (ChCl) and Ethylene Glycol (EG) in a 1:2 molar ratio.
-
Reaction Setup: In a 25 mL round-bottom flask, add 0.6 mL of the ChCl:EG DES. Add 200 mg (1.32 mmol, 1 equiv.) of 2-(4-hydroxyphenyl)acetamide.
-
First Step (Epoxidation): Stir the mixture magnetically at 40°C until the amide fully dissolves. Add epichlorohydrin (0.184 g, 1.99 mmol, 1.5 equiv.) dropwise. Continue stirring the reaction at 40°C for 6 hours. Monitor the reaction progress by TLC or GC/MS.
-
Intermediate Work-up: Upon completion, remove the unreacted epichlorohydrin by evaporation under reduced pressure.
-
Second Step (Amination): To the same flask containing the intermediate glycidyl ether, add isopropylamine (IPA) (3 equiv.).
-
Final Reaction: Stir the mixture at 40°C for an additional 6 hours.
-
Isolation and Purification: After the reaction is complete, remove the excess IPA by vacuum evaporation. Add water to the reaction mixture, which will cause the precipitation of a white solid. Filter the solid, wash thoroughly with water, and dry to obtain pure atenolol.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of atenolol from this compound.
| Step | Starting Material | Key Reagents | Reaction Conditions | Duration | Yield |
| 1. Reduction | This compound | 5% Pd/C, H₂SO₄, H₂ | 90-93°C, 4 kg/cm ² H₂ | 4 hours | ~90% |
| 2. Amidation | 4-hydroxyphenylacetic acid | Ammonium Carbonate | Heating under reflux | Variable | High |
| 3. One-Pot Atenolol Synthesis | 2-(4-hydroxyphenyl)acetamide | Epichlorohydrin (1.5 equiv.), Isopropylamine (3 equiv.), ChCl:EG (DES) | 40°C | 12 hours | 95% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete synthetic workflow from the starting material to the final product, atenolol.
Caption: Synthetic workflow for Atenolol.
Atenolol Signaling Pathway
This diagram illustrates the mechanism of action of atenolol as a β-1 adrenergic receptor antagonist.
Caption: Atenolol's mechanism of action.
References
- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents | MDPI [mdpi.com]
- 3. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate as a Precursor for Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, also known as 4-Hydroxymandelic acid monohydrate, as a versatile starting material for the synthesis of valuable fine chemicals. The protocols focus on the preparation of the antihypertensive drug Atenolol and the widely used flavoring agent Vanillin, highlighting the key synthetic transformations and providing quantitative data to support the methodologies.
Overview of Synthetic Applications
This compound is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a carboxylic acid and a benzylic alcohol moiety on a phenolic backbone.[1] This allows for a range of chemical modifications, making it a suitable precursor for various pharmaceuticals and specialty chemicals.[1]
Key applications include:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals like Atenolol, a selective β1-receptor antagonist used in the treatment of hypertension.[2][3]
-
Flavor and Fragrance Industry: It can be converted to 4-hydroxybenzaldehyde, a precursor to Vanillin, a primary component of vanilla flavoring.[4][5]
-
Agrochemicals and other Fine Chemicals: The structural motif of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is found in various other biologically active molecules and specialty chemicals.
Synthesis of Atenolol
The synthesis of Atenolol from this compound is a multi-step process that involves the reduction of the benzylic hydroxyl group to yield 4-hydroxyphenylacetic acid, followed by amidation and subsequent reaction with epichlorohydrin and isopropylamine.
Pathway Overview
Caption: Synthetic pathway from the precursor to Atenolol.
Experimental Protocols
Step 1: Reduction of this compound to 4-Hydroxyphenylacetic acid
This protocol utilizes a catalytic hydrogenation method for the reduction.
Materials:
-
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid monohydrate
-
Acetic acid (containing 15% water)
-
5% Palladium on carbon catalyst (Pd/C)
-
Hydrogen gas
-
Sodium hydroxide
-
Filtration apparatus
-
Hydrogenation reactor
Procedure:
-
In a suitable hydrogenation reactor, dissolve 66.7 g (0.358 mol) of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid monohydrate in 390 g of acetic acid containing 15% water.
-
Add 3.2 g of 5% Pd/C catalyst to the solution.
-
Pressurize the reactor with hydrogen gas to 4 kg/cm ².
-
Heat the reaction mixture to 86-90°C and stir for 1.25 hours.
-
After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration.
-
Neutralize the filtrate with an appropriate amount of sodium hydroxide.
-
Distill off the solvent to obtain crystalline 4-hydroxyphenylacetic acid.[6]
Quantitative Data:
| Parameter | Value |
| Starting Material | 66.7 g |
| Product Yield | 51.5 g (89.8% by mole) |
| Purity | Crystalline solid |
Step 2: Synthesis of Atenolol from 4-Hydroxyphenylacetic acid
This part of the protocol starts from the intermediate synthesized in Step 1. The synthesis first involves the formation of 2-(4-hydroxyphenyl)acetamide, which then reacts with epichlorohydrin and isopropylamine.[3][7]
Part A: Amidation of 4-Hydroxyphenylacetic acid (Note: A detailed, high-yield protocol for this specific amidation was not found in the provided search results. Standard amidation procedures would apply, for example, by converting the carboxylic acid to an acid chloride followed by reaction with ammonia, or by direct amidation at high temperature and pressure.)
Part B: Synthesis of Atenolol from 2-(4-Hydroxyphenyl)acetamide
This protocol utilizes a sustainable one-pot, two-step synthesis in a deep eutectic solvent (DES).[7]
Materials:
-
2-(4-Hydroxyphenyl)acetamide
-
Choline chloride (ChCl)
-
Ethylene glycol (EG)
-
Epichlorohydrin
-
Isopropylamine
-
Round-bottom flask with magnetic stirrer and heating
-
Vacuum evaporator
Procedure:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid forms.
-
In a 25 mL round-bottom flask, add 200 mg (1.32 mmol) of 2-(4-hydroxyphenyl)acetamide to 0.6 mL of the ChCl:EG DES and stir at 40°C until fully dissolved.
-
Add 0.184 g (1.99 mmol, 1.5 equivalents) of epichlorohydrin dropwise to the mixture and continue stirring at 40°C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the first step is complete, remove any unreacted epichlorohydrin by evaporation under reduced pressure.
-
To the same reaction mixture, add isopropylamine (3 equivalents) dropwise and stir for an additional 6 hours at 40°C.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the white solid by filtration, wash with water, and dry to obtain Atenolol.[7]
Quantitative Data:
| Parameter | Value |
| Starting Material | 200 mg |
| Product Yield | 95% (overall) |
| Purity | High, by NMR |
Synthesis of Vanillin
The synthesis of Vanillin from this compound proceeds through the key intermediate 4-hydroxybenzaldehyde.
Pathway Overview
Caption: Synthetic pathway from the precursor to Vanillin.
Experimental Protocols
Step 1: Oxidation of this compound to 4-Hydroxybenzaldehyde
This protocol describes the oxidation of the benzylic alcohol to an aldehyde. A method for oxidizing 4-hydroxymandelic acid to 4-hydroxybenzaldehyde has been reported with high conversion.[4]
Materials:
-
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid monohydrate
-
Copper (II) hydroxide
-
Air or Oxygen source
-
Reaction vessel with heating and stirring
-
Filtration and extraction apparatus
Procedure:
-
Dissolve 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid monohydrate in an aqueous medium.
-
Add 0.51 mol of copper (II) hydroxide for every mole of the starting material.
-
Heat the reaction mixture to 95°C.
-
Pass air or oxygen through the reaction mixture while stirring.
-
Monitor the reaction progress by suitable analytical methods (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and evaporate the solvent to obtain 4-hydroxybenzaldehyde.
Quantitative Data:
| Parameter | Value |
| Conversion | 88% (for a similar mandelic acid)[4] |
| Selectivity | High for the desired aldehyde |
Step 2: Synthesis of Vanillin from 4-Hydroxybenzaldehyde
This two-step protocol involves the bromination of 4-hydroxybenzaldehyde followed by a copper-mediated methoxylation.[1]
Materials:
-
4-Hydroxybenzaldehyde
-
Bromine in Methanol (0.5 M solution)
-
Sodium methoxide in Methanol (4.0 M solution)
-
Copper(I) bromide
-
Ethyl acetate
-
Petroleum ether
-
Reaction vials, ice bath, stirring apparatus
-
Chromatography column
Procedure: Part A: Bromination
-
In a reaction vial, dissolve 100 mg of 4-hydroxybenzaldehyde in a suitable solvent.
-
Cool the vial in an ice bath.
-
In a separate vial (Vial A), place 1.6 mL (0.80 mmol) of 0.5 M bromine-methanol mixture.
-
In another reaction vial (Vial B), add 1.4 mL (5.6 mmol) of 4.0 M sodium methoxide in methanol.
-
Add the 4-hydroxybenzaldehyde solution to Vial A (bromine solution) and stir for exactly 30 seconds.
-
Immediately transfer the reaction mixture from Vial A to Vial B.
Part B: Methoxylation
-
Add a catalytic amount of Copper(I) bromide to Vial B.
-
Stir the reaction mixture at room temperature. The progress can be monitored by TLC.
-
After the reaction is complete, quench the reaction and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography using a mixture of diethyl ether and petroleum ether as the eluent.
-
Combine the fractions containing pure vanillin and evaporate the solvent.[1]
Quantitative Data:
| Parameter | Value |
| Starting Material | 100 mg of 4-hydroxybenzaldehyde |
| Product Yield | >50 mg (after chromatography)[1] |
| Purity | Crystalline solid, m.p. 82-85 °C[1] |
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from the precursor to the final fine chemical products.
Caption: Overall experimental workflow.
These protocols and data demonstrate the utility of this compound as a readily available and versatile precursor for the synthesis of important fine chemicals. The provided methodologies offer robust routes to Atenolol and Vanillin, with opportunities for further optimization in terms of reaction conditions and yields. Researchers are encouraged to adapt these protocols to their specific laboratory settings and scales.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 7. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]
Application Notes & Protocols: Biocatalytic Production of 4-Hydroxymandelic Acid Using Engineered E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxymandelic acid (4-HMA) is a valuable chiral platform chemical used as a precursor in the synthesis of various pharmaceuticals, including the semi-synthetic antibiotic amoxicillin and the cardiovascular drug atenolol, as well as food additives and flavors.[1][2] Traditional chemical synthesis methods for 4-HMA often rely on the condensation of glyoxylic acid with phenol, a process that is environmentally unfriendly and utilizes fossil fuel-derived feedstocks.[1][2] The development of microbial fermentation processes using engineered Escherichia coli offers a sustainable and environmentally benign alternative for the production of 4-HMA from renewable resources like glucose.[1][2]
This document provides detailed application notes and protocols for the high-yield biocatalytic production of 4-HMA in metabolically engineered E. coli. The protocols cover strain construction, fermentation, and product quantification, providing a comprehensive guide for researchers in the field.
Metabolic Pathway Design and Engineering Strategy
The biosynthesis of 4-HMA in E. coli is achieved by introducing a heterologous pathway that converts a key intermediate from the aromatic amino acid biosynthesis pathway, 4-hydroxyphenylpyruvate (4-HPP), into the final product. The central enzyme in this engineered pathway is 4-hydroxymandelate synthase (HmaS).[1]
Key Enzymatic Step:
-
4-Hydroxymandelate Synthase (HmaS): This enzyme catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate (4-HPP) to form 4-hydroxymandelic acid (4-HMA).[1][3] The HmaS from Amycolatopsis orientalis has been shown to have higher activity towards 4-HPP compared to HmaS from other sources.[1] However, due to the high GC content of the native gene, a codon-optimized synthetic version (shmaS) is recommended for efficient expression in E. coli.[1]
Host Strain and Genetic Modifications:
To enhance the metabolic flux towards 4-HMA, an L-tyrosine-overproducing E. coli strain is an ideal starting host.[1][2] Further genetic modifications are crucial to direct the metabolic flow towards 4-HMA and minimize the formation of byproducts. Key strategies include:
-
Overexpression of shmaS: The codon-optimized 4-hydroxymandelate synthase gene is expressed under the control of a suitable promoter and on a plasmid with an appropriate copy number to achieve optimal enzyme levels.[1][2]
-
Deletion of Competing Pathways: To prevent the conversion of the precursor 4-HPP to L-tyrosine, genes encoding aminotransferases, such as tyrB (tyrosine aminotransferase) and aspC (aspartate aminotransferase), are knocked out.[1][2]
Below is a diagram illustrating the engineered metabolic pathway for 4-HMA production in E. coli.
Caption: Engineered metabolic pathway for 4-hydroxymandelic acid production in E. coli.
Data Presentation
The following table summarizes the quantitative data from a study on the biocatalytic production of 4-HMA using an engineered E. coli strain. This allows for a clear comparison of the improvements achieved through different metabolic engineering strategies.
| Strain | Relevant Genotype/Plasmid | 4-HMA Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) |
| HMA13 | BKT5 (L-tyrosine overproducer) + pTrc-shmaS | 8.9 | 0.21 | 0.15 |
| HMA14 | HMA13 with ΔtyrB | 12.1 | 0.25 | 0.20 |
| HMA15 | HMA14 with ΔaspC | 15.8 | 0.26 | 0.26 |
| Data derived from a fed-batch fermentation process.[1][2] |
Experimental Protocols
The following sections provide detailed protocols for the key experiments involved in the biocatalytic production of 4-HMA.
a. Gene Synthesis and Codon Optimization:
-
Obtain the amino acid sequence of 4-hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis.
-
Perform codon optimization of the hmaS gene for expression in E. coli to generate the synthetic shmaS gene. This can be done using commercially available gene synthesis services.
-
Incorporate appropriate restriction sites at the 5' and 3' ends of the shmaS gene for subsequent cloning into an expression vector.
b. Plasmid Construction:
-
Select a suitable expression vector (e.g., pTrc99a) with a strong, inducible promoter (e.g., trc promoter).
-
Digest both the expression vector and the synthesized shmaS gene with the chosen restriction enzymes.
-
Ligate the digested shmaS gene into the linearized expression vector.
-
Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).
-
Select for positive transformants on appropriate antibiotic-containing agar plates.
-
Verify the correct insertion of the shmaS gene by colony PCR and Sanger sequencing.
c. Gene Knockout in E. coli
-
Utilize a markerless gene deletion method, such as the Red recombination system, to knock out the tyrB and aspC genes from the chromosome of the L-tyrosine overproducing E. coli host strain.
-
Design primers to amplify the upstream and downstream homologous regions of the target genes.
-
Construct a knockout cassette containing an antibiotic resistance gene flanked by FRT sites.
-
Introduce the knockout cassette and a helper plasmid expressing the Red recombinase into the host strain.
-
Select for transformants that have incorporated the resistance marker.
-
Induce the expression of Flp recombinase to remove the resistance marker, leaving a scarless deletion.
-
Verify the gene knockout by PCR and sequencing.
-
Transform the shmaS-expressing plasmid into the final engineered E. coli host strain (e.g., HMA15).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of fermentation medium.
-
Grow the culture at 37°C until the optical density at 600 nm (OD600) reaches a desired value (e.g., 0.6-0.8).
-
Induce the expression of shmaS by adding a suitable inducer (e.g., IPTG) to the culture.
-
Continue the cultivation at a lower temperature (e.g., 30°C) for a specified period (e.g., 12-24 hours) to allow for protein expression and accumulation.
-
Harvest the cells by centrifugation to be used as a whole-cell biocatalyst.
-
Prepare a fermenter with a defined mineral salt medium containing glucose as the primary carbon source.
-
Inoculate the fermenter with an overnight culture of the engineered E. coli strain.
-
Control the fermentation parameters such as temperature (e.g., 37°C for growth, then reduced to 30°C for production), pH (e.g., maintained at 7.0 with the addition of ammonia), and dissolved oxygen (e.g., maintained above 20% by adjusting the agitation and aeration rates).
-
When the initial glucose is depleted, initiate a feeding strategy with a concentrated glucose solution to maintain a low glucose concentration in the fermenter, which helps to avoid the accumulation of inhibitory byproducts.
-
Induce shmaS expression with an appropriate inducer when the cell density reaches a certain level.
-
Take samples periodically to monitor cell growth (OD600), glucose consumption, and 4-HMA production.
-
Centrifuge the fermentation samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of 4-HMA in the supernatant using High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (containing a small amount of acid, e.g., 0.1% formic acid) in an isocratic or gradient elution.
-
Detection: UV detector at a wavelength of 225 nm.
-
-
Quantify the 4-HMA concentration by comparing the peak area to a standard curve prepared with known concentrations of pure 4-HMA.
Experimental Workflow
The following diagram outlines the general experimental workflow for the biocatalytic production of 4-HMA.
Caption: General experimental workflow for 4-HMA production.
Conclusion
The biocatalytic production of 4-hydroxymandelic acid using engineered E. coli represents a promising and sustainable manufacturing route. By implementing the metabolic engineering strategies and following the detailed protocols outlined in this document, researchers can achieve high-titer production of this valuable chemical. Further optimization of fermentation conditions and strain engineering could lead to even greater yields and productivities, making this bioprocess commercially viable.
References
- 1. Engineering Escherichia coli for production of 4-hydroxymandelic acid using glucose–xylose mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Escherichia coli for production of 4-hydroxymandelic acid using glucose-xylose mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-hydroxymandelate synthase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Recrystallization of 4-Hydroxymandelic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the purification of 4-hydroxymandelic acid monohydrate via recrystallization. This method is designed to enhance the purity of the compound, a critical step for its use in research, pharmaceutical development, and synthesis of therapeutic agents like atenolol.
Introduction
4-Hydroxymandelic acid is a key intermediate in the synthesis of various pharmaceuticals. The monohydrate form is frequently encountered and its purity is paramount for subsequent chemical reactions and biological assays. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.
Based on available data, a mixture of water and ethanol is a suitable solvent system for the recrystallization of 4-hydroxymandelic acid monohydrate. The compound exhibits solubility in water and slight solubility in methanol, and a water-alcohol mixture has been successfully used for its purification[1][2]. The addition of ethanol to water can modulate the polarity of the solvent to achieve the desired solubility profile.
Data Presentation
The following table summarizes the key quantitative parameters for the described recrystallization protocol. Note that these values are a starting point and may require optimization based on the initial purity of the 4-hydroxymandelic acid monohydrate.
| Parameter | Value | Unit | Notes |
| Initial Mass of Crude Compound | 5.0 | g | Assumed starting material. |
| Recrystallization Solvent | Water:Ethanol (9:1 v/v) | - | A polar solvent system. The ratio may be adjusted. |
| Volume of Solvent for Dissolution | ~ 50-70 | mL | To be added portion-wise until complete dissolution at boiling point. |
| Dissolution Temperature | ~ 95-100 | °C | Boiling point of the aqueous ethanol mixture. |
| Cooling Protocol | Slow cooling to RT, then 0-5°C | °C | Slow cooling promotes larger, purer crystals. |
| Crystallization Time | > 1 | hour | To ensure maximum crystal formation. |
| Volume of Cold Wash Solvent | 2 x 10 | mL | Ice-cold recrystallization solvent. |
| Expected Yield | 80-90 | % | Dependent on initial purity and adherence to the protocol. |
| Expected Melting Point | 82-85 | °C | Literature value for the purified monohydrate[1][2]. |
Experimental Protocol
This protocol details the step-by-step procedure for the recrystallization of 4-hydroxymandelic acid monohydrate.
Materials:
-
Crude 4-hydroxymandelic acid monohydrate
-
Deionized water
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Preparation of the Recrystallization Solvent: Prepare a 9:1 (v/v) mixture of deionized water and ethanol. For example, mix 90 mL of water with 10 mL of ethanol.
-
Dissolution of the Crude Compound:
-
Place 5.0 g of crude 4-hydroxymandelic acid monohydrate into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40 mL of the water:ethanol solvent mixture to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Gradually add more of the hot solvent mixture in small portions until the solid completely dissolves. Ensure the solution is at or near its boiling point. Avoid adding a large excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 0.1-0.2 g) to the solution.
-
Reheat the solution to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if decolorization was performed or insoluble impurities are present):
-
Preheat a second, larger Erlenmeyer flask and a gravity funnel with fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to induce maximum crystallization.
-
-
Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals on the filter paper with two small portions (e.g., 10 mL each) of ice-cold water:ethanol solvent to remove any adhering mother liquor.
-
-
Drying:
-
Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50°C) can be used.
-
-
Characterization:
Experimental Workflow
Caption: Experimental workflow for the recrystallization of 4-hydroxymandelic acid monohydrate.
References
Quantification of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate in Reaction Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, also known as 4-Hydroxymandelic acid monohydrate, in various reaction mixtures. This compound is a key intermediate in the synthesis of pharmaceuticals, such as the beta-blocker atenolol, making its precise quantification crucial for reaction monitoring, yield optimization, and quality control.[1][2]
The following sections detail analytical methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Overview of Analytical Techniques
A summary of the primary analytical techniques for the quantification of this compound is presented below. Each method offers distinct advantages and is suited for different experimental needs.
| Technique | Principle | Primary Advantages | Key Considerations |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, widely available, excellent for routine analysis. | Requires chromophore for detection. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High sensitivity and specificity, excellent for identification. | Requires derivatization for polar analytes. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | No need for identical reference standards, provides structural information. | Lower sensitivity than MS-based methods. |
Synthesis Pathway Context
The most common synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid involves the condensation of phenol and glyoxylic acid in an alkaline aqueous medium.[2][3] Monitoring the consumption of reactants and the formation of the product is essential for maximizing yield and minimizing impurities.
Caption: Synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC with UV detection is a robust and widely used method for the quantification of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid in reaction mixtures.
Experimental Workflow
Caption: HPLC experimental workflow.
Detailed Protocol
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA). For example, a starting condition of 10% acetonitrile, ramping up to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase to a concentration within the calibration range. A 1:100 or 1:1000 dilution may be necessary depending on the reaction concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[4][5]
Calibration:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
Representative Quantitative Data
The following table shows representative data for the quantification of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid in a synthesis reaction from phenol and glyoxylic acid at different time points.[2][3]
| Time (hours) | Peak Area | Concentration (g/L) | Yield (%) |
| 1 | 150,234 | 12.5 | 15.6 |
| 2 | 325,678 | 27.1 | 33.9 |
| 4 | 610,987 | 50.9 | 63.6 |
| 6 | 785,432 | 65.5 | 81.9 |
| 8 | 812,345 | 67.7 | 84.6 |
| 12 | 815,678 | 68.0 | 85.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the low volatility and polar nature of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, derivatization is necessary for GC-MS analysis. Silylation is a common and effective derivatization technique for this purpose.[6]
Experimental Workflow
Caption: GC-MS experimental workflow.
Detailed Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Standards:
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous solvent (e.g., pyridine or acetonitrile).
-
Internal standard (e.g., a structurally similar compound not present in the sample, also derivatized).
-
This compound reference standard.
Sample Preparation and Derivatization:
-
Transfer a known volume of the reaction mixture to a vial and evaporate to dryness under a stream of nitrogen.
-
Add a precise amount of the internal standard.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
Quantification:
-
Quantification is based on the ratio of the peak area of the derivatized analyte to the peak area of the derivatized internal standard. A calibration curve is constructed using known concentrations of the standard and a fixed concentration of the internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified reference material without the need for an identical standard of the analyte itself.
Experimental Workflow
Caption: qNMR experimental workflow.
Detailed Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, D2O). The choice depends on the solubility of the reaction components.
-
Internal standard: A certified reference material with a known purity that has a simple spectrum with signals that do not overlap with the analyte or other reaction components. For aromatic acids, suitable standards include maleic acid, 1,4-dinitrobenzene, or benzoic acid.[7][8]
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture into a vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is often a safe starting point.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high accuracy).
-
Acquisition Time: At least 3 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Quantification:
-
Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity or concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Representative Quantitative Data
The following table shows representative qNMR data for the final product of a synthesis reaction.
| Parameter | Analyte (4-Hydroxymandelic acid) | Internal Standard (Maleic Acid) |
| Mass (mg) | 25.3 | 10.1 |
| Molar Mass ( g/mol ) | 168.15 | 116.07 |
| Signal (ppm) | ~5.0 (CH-OH) | ~6.3 (CH=CH) |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 0.95 |
| Purity of Standard (Pstd) | - | 99.9% |
| Calculated Purity (Panalyte) | 95.2% | - |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV is a reliable workhorse for routine monitoring. GC-MS, although requiring derivatization, offers high sensitivity and specificity. qNMR provides a powerful primary method for accurate purity determination without the need for a specific reference standard of the analyte. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively monitor and quantify this important pharmaceutical intermediate in reaction mixtures.
References
- 1. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eurisotop.com [eurisotop.com]
Application Notes and Protocols for the Use of 4-Hydroxymandelic Acid as a Resolving Agent for Racemic Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. The differential biological activity of enantiomers necessitates the separation of racemic mixtures to isolate the desired stereoisomer. One of the most established and industrially scalable methods for achieving this is through diastereomeric salt crystallization. This method involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.
4-Hydroxymandelic acid, a derivative of mandelic acid, presents itself as a valuable chiral resolving agent, particularly for the separation of racemic bases such as amines. Its structural features, including a carboxylic acid for salt formation, a chiral center, and a hydroxyl group that can participate in hydrogen bonding, contribute to its potential for effective chiral discrimination.
These application notes provide a detailed overview and generalized protocols for the use of 4-hydroxymandelic acid as a resolving agent for racemic amines, using the resolution of (±)-1-phenylethylamine as a representative example.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers, which possess distinct physical properties, most notably different solubilities in a given solvent.
A racemic mixture of a base, such as (R/S)-1-phenylethylamine, is reacted with an enantiomerically pure form of 4-hydroxymandelic acid, for instance, (R)-4-hydroxymandelic acid. This reaction yields two diastereomeric salts: [(R)-1-phenylethylamine · (R)-4-hydroxymandelic acid] and [(S)-1-phenylethylamine · (R)-4-hydroxymandelic acid]. Due to the different spatial arrangements of these diastereomers, their crystal lattice energies and solvation properties vary, leading to a difference in solubility.
By carefully selecting a suitable solvent and optimizing crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize from the solution. This salt can be isolated by filtration. Subsequently, the resolved enantiomer of the amine is liberated from the diastereomeric salt by treatment with a base, and the chiral resolving agent can be recovered and recycled.
Experimental Protocols
The following protocols are generalized for the resolution of a racemic amine using (R)-4-hydroxymandelic acid. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high yield and enantiomeric excess and should be performed for each specific substrate.
Protocol 1: Diastereomeric Salt Formation and Crystallization
Objective: To form and crystallize the less soluble diastereomeric salt from a racemic amine and (R)-4-hydroxymandelic acid.
Materials:
-
Racemic amine (e.g., (±)-1-phenylethylamine)
-
(R)-4-hydroxymandelic acid
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
-
Standard laboratory glassware (flasks, beakers, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Crystallization dish or beaker
Procedure:
-
Solvent Screening (Small Scale):
-
In separate test tubes, dissolve small, equimolar amounts of the racemic amine and (R)-4-hydroxymandelic acid in a minimal amount of various heated solvents.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystalline precipitate. The solvent that yields a good quantity of crystalline solid is a promising candidate for the resolution.
-
-
Diastereomeric Salt Formation (Preparative Scale):
-
In a suitable flask, dissolve the racemic amine (1.0 equivalent) in the chosen solvent with gentle heating and stirring.
-
In a separate flask, dissolve (R)-4-hydroxymandelic acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. The optimal stoichiometry should be determined experimentally.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the resulting solution to cool slowly to room temperature to promote the formation of well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Further cool the mixture in an ice bath or refrigerator for a predetermined time to maximize the precipitation of the less soluble diastereomeric salt.
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum or in a desiccator.
-
Protocol 2: Liberation of the Enantiomerically Enriched Amine and Recovery of the Resolving Agent
Objective: To isolate the resolved amine from the diastereomeric salt and recover the chiral resolving agent.
Materials:
-
Crystallized diastereomeric salt from Protocol 1
-
Aqueous base solution (e.g., 2 M Sodium Hydroxide)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Aqueous acid solution (e.g., 2 M Hydrochloric Acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Liberation of the Amine:
-
Suspend the collected diastereomeric salt crystals in water.
-
Add the aqueous base solution (e.g., 2 M NaOH) dropwise with stirring until the pH is basic (pH > 10) to deprotonate the amine.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (e.g., 3 x 50 mL).
-
-
Isolation of the Amine:
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
Take the aqueous layer from the extraction (step 1).
-
Acidify the aqueous solution with an acid (e.g., 2 M HCl) until the pH is acidic (pH < 2) to protonate the carboxylate of 4-hydroxymandelic acid.
-
If the 4-hydroxymandelic acid precipitates, it can be collected by filtration. Otherwise, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, and remove the solvent to recover the (R)-4-hydroxymandelic acid, which can be reused.
-
Protocol 3: Determination of Enantiomeric Excess
Objective: To determine the optical purity of the resolved amine.
Materials:
-
Enantiomerically enriched amine from Protocol 2
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., polysaccharide-based) or Gas Chromatography (GC) with a chiral column.
-
Appropriate mobile phase for HPLC or carrier gas for GC.
-
Standard samples of the racemic amine and, if available, the pure enantiomers.
Procedure:
-
Prepare a standard solution of the racemic amine and a solution of the resolved amine sample in a suitable solvent.
-
Analyze the samples by chiral HPLC or GC according to an established or developed method.
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
The following tables present hypothetical but realistic quantitative data for the resolution of (±)-1-phenylethylamine with (R)-4-hydroxymandelic acid to illustrate the expected outcomes.
Table 1: Influence of Solvent on the Yield and Enantiomeric Excess of the Diastereomeric Salt
| Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| Methanol | 45 | 85 |
| Ethanol | 42 | 90 |
| Isopropanol | 38 | 95 |
| Acetone | 35 | 88 |
| Ethyl Acetate | 30 | 82 |
| Ethanol/Water (9:1) | 48 | 92 |
Table 2: Summary of a Typical Resolution of (±)-1-Phenylethylamine
| Parameter | Value |
| Racemic Amine | (±)-1-Phenylethylamine |
| Resolving Agent | (R)-4-Hydroxymandelic Acid |
| Stoichiometry (Amine:Acid) | 1:0.6 |
| Crystallization Solvent | Isopropanol |
| Crystallization Temperature | 0 °C |
| Yield of Less Soluble Salt | 37% |
| Enantiomeric Excess of Recovered Amine | >98% (after one recrystallization) |
| Recovery of Resolving Agent | >90% |
Visualization of the Process
Logical Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Signaling Pathway of Chiral Recognition
Caption: Interactions leading to diastereomeric salt formation and chiral recognition.
Application Notes and Protocols for Studying the Degradation Pathway of 4-Hydroxymandelic Acid in Pseudomonas convexa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas convexa is a bacterium capable of metabolizing mandelic acid and its derivatives through a specific enzymatic pathway. This document provides detailed application notes and experimental protocols for the study of the degradation pathway of 4-hydroxymandelic acid in this organism. The pathway involves the sequential conversion of 4-hydroxymandelic acid to protocatechuic acid, which then undergoes ring cleavage. Understanding this metabolic route is crucial for applications in bioremediation, biocatalysis, and as a model system for studying bacterial metabolism of aromatic compounds, which can be relevant in drug development and discovery.
The degradation of 4-hydroxymandelic acid in Pseudomonas convexa proceeds through the following key intermediates: 4-hydroxybenzaldehyde, 4-hydroxybenzoic acid, and 3,4-dihydroxybenzoic acid (protocatechuic acid)[1][2]. This catabolic process is orchestrated by a series of enzymes, including hydroxylases, oxidases, dehydrogenases, and dioxygenases.
Degradation Pathway of 4-Hydroxymandelic Acid in Pseudomonas convexa
The metabolic cascade for the degradation of 4-hydroxymandelic acid in Pseudomonas convexa is initiated by the hydroxylation of L-mandelic acid, followed by a series of oxidative steps. The complete pathway, including the subsequent ring-cleavage of the aromatic intermediate, is depicted below.
Quantitative Data of Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the 4-hydroxymandelic acid degradation pathway. Data specific to Pseudomonas convexa is prioritized; where unavailable, data from other closely related Pseudomonas species is provided as a reference.
Table 1: Michaelis-Menten Constants (Km) of Pathway Enzymes
| Enzyme | Substrate | Km (µM) | Organism |
| L-4-Hydroxymandelate Oxidase | (S)-4-Hydroxymandelate | - | Pseudomonas convexa |
| 4-Hydroxybenzaldehyde Dehydrogenase | 4-Hydroxybenzaldehyde | - | Pseudomonas convexa |
| 4-Hydroxybenzoate 3-Monooxygenase | 4-Hydroxybenzoate | - | Pseudomonas sp. |
| Protocatechuate 3,4-Dioxygenase | Protocatechuic Acid | 18.5 | Pseudomonas sp.[3] |
Table 2: Catalytic Constants of Pathway Enzymes
| Enzyme | kcat (s-1) or Vmax | Organism |
| L-4-Hydroxymandelate Oxidase | - | Pseudomonas convexa |
| 4-Hydroxybenzaldehyde Dehydrogenase | - | Pseudomonas convexa |
| 4-Hydroxybenzoate 3-Monooxygenase | - | Pseudomonas sp. |
| Protocatechuate 3,4-Dioxygenase | - | Pseudomonas sp. |
Table 3: Cofactor Requirements for Pathway Enzymes
| Enzyme | Cofactor(s) |
| L-Mandelate-4-Hydroxylase | Tetrahydropteridine, NADPH, Fe2+[1] |
| L-4-Hydroxymandelate Oxidase | FAD, Mn2+[1][4][5] |
| 4-Hydroxybenzaldehyde Dehydrogenase | NAD+ or NADP+[1] |
| 4-Hydroxybenzoate 3-Monooxygenase | NADPH, FAD[6][7] |
| Protocatechuate 3,4-Dioxygenase | Fe3+[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Protocol 1: Cultivation of Pseudomonas convexa
This protocol describes the cultivation of Pseudomonas convexa for the induction of enzymes involved in the mandelic acid degradation pathway.
Materials:
-
Pseudomonas convexa strain
-
Nutrient agar slants
-
Mineral salts medium[2]
-
Mandelic acid
-
Glucose
-
Rotary shaker
-
Spectrophotometer
Procedure:
-
Maintenance of Culture: Maintain Pseudomonas convexa on nutrient agar slants. For long-term storage and inoculum preparation, grow cultures in a mineral salts medium on a rotary shaker[2].
-
Induction Medium: To induce the enzymes of the mandelate pathway, prepare a mineral salts medium containing 0.1% mandelic acid as the primary carbon source. For enhanced growth, the medium can be supplemented with 0.5% glucose[2].
-
Inoculation and Growth: Inoculate the induction medium with a fresh overnight culture of Pseudomonas convexa. Incubate the flasks on a rotary shaker at 30°C[2].
-
Monitoring Growth: Monitor bacterial growth by measuring the optical density (OD) at 600 nm at regular intervals.
-
Harvesting Cells: Harvest the cells during the mid-logarithmic phase of growth by centrifugation. Wash the cell pellet twice with a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0) before proceeding with cell-free extract preparation[2].
Protocol 2: Preparation of Cell-Free Extract
This protocol outlines the preparation of cell-free extracts from Pseudomonas convexa to be used in subsequent enzyme assays.
Materials:
-
Harvested Pseudomonas convexa cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
Sonication device or French press
-
High-speed centrifuge
Procedure:
-
Resuspend the washed cell pellet in cold lysis buffer.
-
Disrupt the cells using either sonication on ice or by passing them through a French press at high pressure.
-
Centrifuge the resulting lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to remove cell debris.
-
The supernatant is the cell-free extract and can be used for enzyme assays. For the particulate L-4-hydroxymandelate oxidase, the pellet from a high-speed centrifugation can be resuspended and used[1].
Protocol 3: Assay for L-4-Hydroxymandelate Oxidase
This spectrophotometric assay measures the activity of L-4-hydroxymandelate oxidase by monitoring the formation of 4-hydroxybenzaldehyde.
Materials:
-
Cell-free extract or purified enzyme
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
(S)-4-Hydroxymandelic acid (substrate)
-
FAD solution
-
MnCl2 solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, FAD, and MnCl2.
-
Add the cell-free extract or purified enzyme to the cuvette and incubate for a few minutes to equilibrate.
-
Initiate the reaction by adding (S)-4-hydroxymandelic acid.
-
Monitor the increase in absorbance at a wavelength corresponding to the formation of 4-hydroxybenzaldehyde (the specific wavelength should be determined based on the spectral properties of the product under the assay conditions).
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 4-hydroxybenzaldehyde.
Protocol 4: Assay for 4-Hydroxybenzaldehyde Dehydrogenase
This continuous spectrophotometric assay measures the activity of 4-hydroxybenzaldehyde dehydrogenase by monitoring the reduction of NAD(P)⁺ to NAD(P)H.
Materials:
-
Cell-free extract or purified enzyme
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
4-Hydroxybenzaldehyde (substrate)
-
NAD⁺ or NADP⁺ solution
-
Spectrophotometer
Procedure:
-
In a cuvette, prepare a reaction mixture containing the assay buffer and NAD⁺ or NADP⁺[9][10].
-
Add the enzyme sample and incubate for 5 minutes at a constant temperature (e.g., 25°C) to equilibrate[9].
-
Initiate the reaction by adding 4-hydroxybenzaldehyde[9].
-
Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes, which corresponds to the formation of NADH or NADPH[9].
-
Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M⁻¹cm⁻¹[9].
Protocol 5: Assay for 4-Hydroxybenzoate 3-Monooxygenase
This assay measures the activity of 4-hydroxybenzoate 3-monooxygenase by monitoring the oxidation of NADPH.
Materials:
-
Cell-free extract or purified enzyme
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 8.0)[11]
-
4-Hydroxybenzoate (substrate)
-
NADPH solution
-
FAD solution (if the enzyme preparation is FAD-depleted)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, 4-hydroxybenzoate, and NADPH[11].
-
Add the enzyme solution to the mixture.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH[11].
-
The rate of NADPH oxidation is proportional to the enzyme activity.
Protocol 6: Assay for Protocatechuate 3,4-Dioxygenase
This spectrophotometric assay measures the activity of protocatechuate 3,4-dioxygenase by monitoring the disappearance of the substrate, protocatechuic acid.
Materials:
-
Cell-free extract or purified enzyme
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.5)[3]
-
Protocatechuic acid solution (0.4 mM)[3]
-
Spectrophotometer
Procedure:
-
Pipette 3.0 ml of the protocatechuic acid solution into a cuvette and allow it to equilibrate at 37°C for approximately 5 minutes[3].
-
Add a small volume (e.g., 0.05 ml) of the enzyme solution to the cuvette and mix gently[3].
-
Record the decrease in absorbance at 290 nm over 3-4 minutes[3].
-
Calculate the rate of substrate consumption (ΔOD per minute) from the initial linear portion of the curve[3].
-
One unit of enzyme activity is defined as the amount of enzyme that oxidizes one micromole of protocatechuate per minute under these conditions[3].
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for studying the enzymatic degradation of 4-hydroxymandelic acid in Pseudomonas convexa.
References
- 1. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. toyobo-global.com [toyobo-global.com]
- 4. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]
- 5. EC 1.1.3.19 [iubmb.qmul.ac.uk]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. 4-hydroxybenzoate 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 8. Protocatechuate 3,4-dioxygenase - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a compound often referred to as 4-hydroxymandelic acid. The primary synthetic route involves the condensation of phenol and glyoxylic acid.
Issue: Low Yield of 4-Hydroxymandelic Acid
Low yields can stem from several factors throughout the experimental process. The following Q&A format will help diagnose and resolve common problems.
Q1: My reaction yield is significantly lower than expected. What are the most critical reaction parameters to check?
A1: The condensation of phenol and glyoxylic acid is highly sensitive to reaction conditions. The most critical parameters to verify are:
-
Reaction Temperature: The temperature must be carefully controlled. Temperatures that are too low result in a very slow reaction rate, while excessively high temperatures can promote the formation of side products and decomposition of the desired product.[1] An optimal temperature range is generally between 40°C and 70°C.[1]
-
pH of the Reaction Mixture: This reaction is typically performed in an alkaline medium.[2] Improper pH control can significantly reduce the reaction rate and lead to the formation of unwanted byproducts. The pH should be maintained within an optimal range, for instance, between 6.5 and 9, to facilitate the reaction and minimize side reactions.
-
Molar Ratio of Reactants: An excess of phenol is commonly used to drive the reaction towards the formation of the desired product and to minimize the formation of di-substituted byproducts. A molar ratio of phenol to glyoxylic acid between 1.2:1 and 3.5:1 is often recommended.[1]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting materials. Conversely, excessively long reaction times may result in product degradation or the formation of side products. Reaction times typically range from 2 to 8 hours.[1]
Q2: I am observing a significant amount of a byproduct. What is it likely to be and how can I minimize its formation?
A2: The most common byproduct in this synthesis is the isomeric 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid (2-hydroxymandelic acid).[3] The formation of this isomer is a competing reaction. To minimize its formation:
-
Control Reaction Temperature: As mentioned, maintaining the optimal temperature range (40-70°C) is crucial.
-
Optimize Reactant Addition: A procedural modification where an aqueous solution of glyoxylic acid and a portion of the alkali are added to a solution of phenol in aqueous alkali has been shown to improve the yield of the desired 4-hydroxy isomer.[2]
-
Purification: While not preventing its formation, effective purification steps, such as recrystallization or column chromatography, can separate the desired 4-hydroxy isomer from the 2-hydroxy isomer.[4]
Q3: The purity of my final product is low after isolation. What purification strategies are most effective?
A3: Low purity can be due to residual starting materials, byproducts, or salts. Effective purification methods include:
-
Extraction: After acidification of the reaction mixture, unreacted phenol can be removed by extraction with a suitable water-immiscible organic solvent like benzene or toluene.[1] The desired product can then be extracted from the aqueous layer using a more polar solvent such as ethyl acetate.[1]
-
Recrystallization: This is a powerful technique for purifying the solid product. Water or a mixture of water and an alcohol are often suitable solvents for the recrystallization of 4-hydroxymandelic acid.[5] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.[6]
Frequently Asked Questions (FAQs)
Q: What is the typical appearance of this compound?
A: It is typically a white to light yellow crystalline solid.[1]
Q: What is the role of the alkali in the reaction?
A: The alkali, such as sodium hydroxide or potassium hydroxide, is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic aldehyde carbon of glyoxylic acid.
Q: Can I use a different catalyst for this reaction?
A: While the reaction is typically base-catalyzed, the use of an anion exchange resin as a catalyst has also been reported to give good yields under mild conditions.[5] Some methods also describe the use of trivalent metal ion catalysts in the presence of an organic amine solvent.[4]
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials and the formation of the product.[4]
Data Presentation
The following tables summarize quantitative data from various reported synthesis protocols for 4-hydroxymandelic acid.
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 25 | 68 | 28 | |
| 35-40 | 24 | 42 | |
| 50 | 24 | 32 | |
| 55 | 2 | 74 | [1] |
| 60 | 6 | 80.3 | [3] |
Table 2: Effect of Molar Ratio on Yield
| Phenol : Glyoxylic Acid | Alkali | Temperature (°C) | Yield (%) | Reference |
| 1.6 : 1 | Potassium Hydroxide | 55 | 74 | [1] |
| 6 : 1 | - | 60 | 80.3 (4-isomer) | [3] |
| 1.2 : 1 | Quaternary Ammonium Salt | 40-90 | 92.6 | [4] |
| 1.5 : 1 | Quaternary Ammonium Salt | 40-90 | 86.4 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Hydroxymandelic Acid Monohydrate
This protocol is adapted from a patented procedure.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve phenol (e.g., 0.8 mole) in an aqueous solution of potassium hydroxide (e.g., 75.7 g in 600 ml of water).
-
Reactant Addition: To the stirred solution under a nitrogen atmosphere, add a 50% aqueous solution of glyoxylic acid (e.g., 0.5 mole).
-
Reaction Conditions: Heat the reaction mixture to 55°C and maintain this temperature with stirring for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid (e.g., 120 g).
-
Extract the unreacted phenol with benzene (4 x 200 ml).
-
Extract the aqueous layer with ethyl acetate (5 x 250 ml).
-
-
Isolation: Combine the ethyl acetate extracts and remove the solvent by distillation under reduced pressure to yield light yellow crystals of 4-hydroxymandelic acid monohydrate.
-
Purification: The crude product can be further purified by recrystallization from water or a water-alcohol mixture.[5]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 4-hydroxymandelic acid hydrate.
Caption: Troubleshooting guide for low yield in 4-hydroxymandelic acid synthesis.
References
- 1. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 4. CN101417942A - Method for preparing p-hydroxymandelic acid - Google Patents [patents.google.com]
- 5. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Preventing byproduct formation in 4-hydroxymandelic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxymandelic acid. The focus is on preventing byproduct formation to enhance product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-hydroxymandelic acid?
A1: The most prevalent synthetic route is the condensation reaction between phenol and glyoxylic acid.[1][2] This electrophilic substitution reaction is typically carried out in an aqueous medium under alkaline conditions.
Q2: What are the primary byproducts I should be aware of during the synthesis of 4-hydroxymandelic acid?
A2: The main byproduct is the isomeric 2-hydroxymandelic acid (o-hydroxymandelic acid), formed by substitution at the ortho position of the phenol ring.[3] Other potential byproducts can arise from the Cannizzaro reaction of glyoxylic acid under strongly alkaline conditions, leading to the formation of glycolic acid and oxalic acid. Additionally, disubstituted phenol derivatives can also be formed as minor impurities.
Q3: How do reaction conditions influence the formation of the desired 4-hydroxymandelic acid versus the 2-hydroxymandelic acid byproduct?
A3: Reaction conditions such as temperature, pH, and the molar ratio of reactants play a critical role in the regioselectivity of the reaction. Higher temperatures, in particular, tend to favor the formation of the 2-hydroxymandelic acid byproduct. The choice of catalyst and solvent system also significantly impacts the product distribution.
Q4: What analytical methods are suitable for monitoring the reaction and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the progress of the reaction and quantifying the amounts of 4-hydroxymandelic acid and its byproducts in the reaction mixture.[4][5][6][7] Thin-layer chromatography (TLC) can also be employed for rapid qualitative monitoring.
Troubleshooting Guide
Problem 1: Low yield of 4-hydroxymandelic acid and high prevalence of 2-hydroxymandelic acid.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Maintain the reaction temperature below 70°C, ideally in the range of 40-65°C.[8] Higher temperatures are known to increase the formation of the 2-hydroxymandelic acid isomer. |
| Incorrect pH | Control the pH of the reaction mixture within the optimal range, typically between 6.5 and 9.[3] The use of an anion exchange resin as a catalyst can help maintain a favorable pH.[3] |
| Suboptimal Molar Ratio of Reactants | An excess of phenol is often used to drive the reaction towards the desired product. A molar ratio of phenol to glyoxylic acid of up to 5:1 has been reported to be effective.[3] |
Problem 2: Significant formation of byproducts from the Cannizzaro reaction (glycolic acid, oxalic acid).
| Potential Cause | Recommended Solution |
| Excessively High pH | Avoid using a large excess of strong alkali (e.g., sodium hydroxide). The Cannizzaro reaction of glyoxylic acid is promoted by high concentrations of hydroxide ions. |
| Prolonged Reaction Time at High pH | Optimize the reaction time to ensure complete consumption of the starting materials without allowing for extended exposure to strongly alkaline conditions. |
Problem 3: Difficulty in isolating pure 4-hydroxymandelic acid.
| Potential Cause | Recommended Solution |
| Inefficient Removal of Unreacted Phenol | After acidification of the reaction mixture, thoroughly extract the unreacted phenol using a suitable organic solvent such as ethyl acetate. |
| Co-precipitation of Byproducts | Purification of the crude product can be achieved through recrystallization from an appropriate solvent system. In some cases, column chromatography may be necessary to separate the isomers effectively. |
Data Presentation
Table 1: Influence of Reaction Temperature on Byproduct Formation
| Reaction Temperature (°C) | Relative Amount of 4-hydroxymandelic acid | Relative Amount of 2-hydroxymandelic acid | Reference |
| 40 - 65 | High | Low | [8] |
| > 70 | Decreases | Significantly Increases | [8] |
Table 2: Effect of Catalyst on 4-hydroxymandelic acid Synthesis
| Catalyst | Typical Reaction Conditions | Reported Yield of 4-hydroxymandelic acid | Key Observations | Reference |
| Sodium Hydroxide (Alkali) | 40-70°C | >70% | High temperatures can lead to increased byproduct formation. | [8] |
| Anion Exchange Resin | 50-95°C, pH 6.5-9 | ~80% | Allows for milder reaction conditions and easier work-up.[3] | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxymandelic acid using an Anion Exchange Resin Catalyst
-
Reactants and Reagents:
-
Glyoxylic acid (50 wt% solution)
-
Phenol
-
Anion exchange resin (e.g., Dowex-1)
-
Sodium hydroxide (50 wt% solution) for pH adjustment
-
Hydrochloric acid (1N) for pH adjustment
-
Ethyl acetate for extraction
-
-
Procedure:
-
In a reaction vessel, combine the 50 wt% glyoxylic acid solution, phenol, anion exchange resin, and water.
-
Adjust the pH of the mixture to approximately 8 with the 50 wt% sodium hydroxide solution.
-
Heat the mixture to 50°C and stir for 3 hours.
-
After the reaction is complete, filter the mixture to remove the anion exchange resin.
-
Adjust the pH of the filtrate to 6.5 with 1N hydrochloric acid.
-
Extract the unreacted phenol with ethyl acetate.
-
Concentrate the aqueous layer by heating.
-
Slowly add 35% hydrochloric acid to the concentrated solution.
-
Extract the synthesized 4-hydroxymandelic acid from the aqueous solution using ethyl acetate.
-
Evaporate the ethyl acetate under vacuum to obtain the product. Adapted from KR950005766B1.
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of 4-hydroxymandelic acid and its primary byproduct.
Caption: Experimental workflow for the synthesis and purification of 4-hydroxymandelic acid.
Caption: Logical relationship between reaction conditions and product/byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
Troubleshooting low enantioselectivity in the chiral separation of 4-hydroxymandelic acid
Welcome to the technical support center for the chiral separation of 4-hydroxymandelic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a primary focus on addressing low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low enantioselectivity for 4-hydroxymandelic acid on a polysaccharide-based chiral stationary phase (CSP) like CHIRALPAK® IC?
A1: Low enantioselectivity for 4-hydroxymandelic acid on certain polysaccharide-based columns is a known challenge.[1] The interaction between the hydroxyl group on the phenyl ring and the chiral stationary phase can be suboptimal for achieving high resolution. Factors such as mobile phase composition, temperature, and acidic additives play a crucial role and require careful optimization.[1][2]
Q2: Can the choice of alcohol in the mobile phase impact the separation?
A2: Yes, the choice of alcohol modifier (e.g., isopropanol vs. ethanol) in a normal-phase system significantly affects retention and resolution.[1][2] While ethanol may lead to shorter retention times, isopropanol often provides better resolution for mandelic acid derivatives.[1] The concentration of the alcohol is also a critical parameter to adjust.[1]
Q3: What is the role of an acidic additive like trifluoroacetic acid (TFA) in the mobile phase?
A3: For acidic analytes like 4-hydroxymandelic acid, an acidic additive such as TFA is commonly used to improve peak shape and enantioselectivity.[1][2] It helps to suppress the ionization of the carboxylic acid group, leading to more consistent interactions with the chiral stationary phase.
Q4: My 4-hydroxymandelic acid peak is eluting very early with no resolution when using a cyclodextrin-based method. What is the cause?
A4: This is likely due to the high polarity of 4-hydroxymandelic acid. In reversed-phase systems with chiral mobile phase additives like hydroxypropyl-β-cyclodextrin (HP-β-CD), highly polar compounds may have insufficient interaction with the stationary phase and the chiral selector, leading to rapid elution without separation.[3]
Q5: Are there alternative approaches if polysaccharide or cyclodextrin methods fail?
A5: Yes, other techniques have shown promise for separating mandelic acid derivatives. These include:
-
Molecularly Imprinted Polymers (MIPs): These can be custom-made to offer high selectivity for a target molecule.[4][5]
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster and more efficient separations compared to HPLC for some chiral compounds.[6]
-
Gas Chromatography (GC): This method requires derivatization of the analyte but can provide good separation on cyclodextrin-based capillary columns.[7]
-
Ligand Exchange Chromatography: This method uses a chiral ligand (like an amino acid derivative) and a metal ion in the mobile phase to achieve separation.[3]
Troubleshooting Guides
Issue 1: Poor Resolution on a Polysaccharide-Based Column (e.g., CHIRALPAK® IC)
If you are experiencing low resolution (Rs < 1.5) or co-eluting peaks for the enantiomers of 4-hydroxymandelic acid, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low resolution on polysaccharide columns.
Data Summary: Effect of Mobile Phase and Temperature on Mandelic Acid Derivatives
The following tables summarize the impact of key chromatographic parameters on the separation of mandelic acid and its derivatives, which can be used as a starting point for optimizing the separation of 4-hydroxymandelic acid.
Table 1: Effect of Alcohol Modifier on Separation of Mandelic Acid Derivatives [1]
| Compound | Alcohol Modifier | % Alcohol | Retention Time (t R1, min) | Retention Time (t R2, min) | Separation Factor (α) | Resolution (Rs) |
| Mandelic Acid | Isopropanol | 10 | 18.7 | 25.5 | 1.36 | 5.11 |
| Mandelic Acid | Isopropanol | 20 | 5.8 | 7.8 | 1.34 | 3.70 |
| Mandelic Acid | Ethanol | 10 | 12.3 | 15.1 | 1.23 | 3.20 |
| Mandelic Acid | Ethanol | 20 | 4.5 | 5.5 | 1.22 | 2.50 |
| 4-Methoxymandelic Acid | Isopropanol | 10 | 25.1 | 31.9 | 1.27 | 3.84 |
| 4-Methoxymandelic Acid | Isopropanol | 20 | 8.1 | 10.1 | 1.25 | 2.95 |
| Chromatographic Conditions: CHIRALPAK® IC column, n-hexane with 0.1% TFA as mobile phase, 25°C, 0.8 mL/min flow rate. |
Table 2: Effect of Column Temperature on Separation [1]
| Compound | Temperature (°C) | Retention Time (t R1, min) | Retention Time (t R2, min) | Separation Factor (α) | Resolution (Rs) |
| Mandelic Acid | 15 | 7.4 | 10.2 | 1.38 | 4.52 |
| Mandelic Acid | 25 | 5.8 | 7.8 | 1.34 | 3.70 |
| Mandelic Acid | 35 | 4.6 | 6.0 | 1.30 | 2.98 |
| Chromatographic Conditions: CHIRALPAK® IC column, n-hexane/isopropanol (80:20) with 0.1% TFA, 0.8 mL/min flow rate. |
Issue 2: Analyte Not Retained on a Reversed-Phase Column with Chiral Additive
When 4-hydroxymandelic acid elutes at or near the void volume with no separation, it indicates a lack of interaction.
Caption: Troubleshooting workflow for lack of retention in reversed-phase.
Experimental Protocols
Protocol 1: HPLC Separation on an Immobilized Polysaccharide CSP
This protocol is a starting point for method development on a CHIRALPAK® IC column, based on established methods for mandelic acid derivatives.[1][2]
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane / Isopropanol (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 4-hydroxymandelic acid in the mobile phase to a concentration of approximately 1 mg/mL.
Optimization Steps:
-
If resolution is low, decrease the isopropanol content in 5% increments (e.g., to 15%, then 10%). This will increase retention and may improve resolution.
-
If peaks are broad, ensure the TFA is fresh and accurately added.
-
Vary the column temperature between 15°C and 35°C. Lower temperatures often lead to better resolution but longer analysis times.
Protocol 2: Screening with a Chiral Mobile Phase Additive
This protocol is adapted for screening acidic compounds using a cyclodextrin additive in the mobile phase.[3]
-
Column: C18 reversed-phase column (e.g., Shimpak CLC-ODS, 150 × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1 M phosphate buffer (pH adjusted to 2.7 with phosphoric acid) and acetonitrile (95:5 v/v) containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve 4-hydroxymandelic acid in water or the mobile phase.
Optimization Steps:
-
Due to the high polarity of 4-hydroxymandelic acid, a very low percentage of acetonitrile is recommended as a starting point.[3]
-
If retention is still too low, consider using a different C18 column with a different end-capping or surface chemistry.
-
The type and concentration of the cyclodextrin derivative can be varied (e.g., Sulfobutyl ether-β-cyclodextrin, SBE-β-CD).[3]
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. redalyc.org [redalyc.org]
- 6. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 4-Hydroxymandelic Acid Monohydrate Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization conditions for 4-hydroxymandelic acid monohydrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of 4-hydroxymandelic acid monohydrate.
Issue 1: Oiling Out - The sample precipitates as a liquid instead of a solid.
Question: My 4-hydroxymandelic acid is forming an oil instead of crystals upon cooling. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. For 4-hydroxymandelic acid monohydrate, this can be due to a high concentration of impurities lowering the melting point, or the solution being too supersaturated upon cooling.
Troubleshooting Steps:
-
Increase Solvent Volume: The immediate solution is to redissolve the oil by heating the solution and adding more of the primary solvent. This reduces the supersaturation level.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by letting the flask cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
-
Solvent System Modification: If using a mixed solvent system, try increasing the proportion of the solvent in which the compound is more soluble.
-
Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. A charcoal treatment of the hot solution before crystallization can remove these impurities.
Issue 2: No Crystal Formation.
Question: My solution has cooled, but no crystals have formed. What should I do?
Answer:
A lack of crystal formation is usually due to either insufficient supersaturation or nucleation not being initiated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a small seed crystal of 4-hydroxymandelic acid monohydrate to the solution. This provides a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is not yet saturated, gently heat it to evaporate some of the solvent.
-
Cooling: If the solution is at room temperature, try cooling it further in an ice bath.
-
-
Re-evaluation: If crystals still do not form, it is likely that too much solvent was initially used. The solvent should be removed by rotary evaporation and the crystallization attempted again with a smaller volume of solvent.
Issue 3: Very Low Yield.
Question: I have obtained crystals, but the yield is very low. How can I improve it?
Answer:
A low yield is often due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude 4-hydroxymandelic acid.
-
Check Mother Liquor: After filtration, evaporate a small amount of the mother liquor. If a significant amount of solid residue remains, there is a substantial amount of product being lost.
-
Optimize Cooling: Ensure the solution is cooled sufficiently to maximize precipitation. An ice bath is recommended after initial cooling to room temperature.
-
pH Adjustment: The solubility of 4-hydroxymandelic acid is pH-dependent. Ensure the pH is in a range that minimizes solubility for crystallization. A pH of 1-3 is often used for extraction prior to crystallization, suggesting lower pH values may favor precipitation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing 4-hydroxymandelic acid monohydrate?
A1: The ideal solvent will dissolve 4-hydroxymandelic acid when hot but have low solubility when cold. Water or a water-alcohol (e.g., water-ethanol) mixture is a good starting point due to the polar nature of the molecule.[1] Ethyl acetate has also been used in the purification process.[1] The optimal solvent or solvent system should be determined experimentally.
Q2: How does pH affect the crystallization of 4-hydroxymandelic acid monohydrate?
A2: 4-Hydroxymandelic acid is a carboxylic acid and a phenol, so its solubility is highly dependent on pH. At higher pH, the carboxylic acid and phenolic hydroxyl groups will be deprotonated, forming a more soluble salt. At lower pH (below the pKa of the carboxylic acid), the molecule will be in its less soluble neutral form, which is more favorable for crystallization. It has been noted that adjusting the pH to 1-3 is effective for extracting the acid before crystallization.[1]
Q3: My crystals are very fine needles. How can I get larger, more well-defined crystals?
A3: Fine needles often result from rapid crystallization. To obtain larger crystals, the rate of crystallization needs to be slowed down. This can be achieved by:
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Slower Cooling: Let the solution cool to room temperature undisturbed before placing it in an ice bath.
-
Using a Co-solvent: A slightly "poorer" solvent can be added to the primary solvent to decrease solubility more gradually.
-
Reducing Supersaturation: Use a slightly larger volume of solvent than the absolute minimum required for dissolution at boiling.
Q4: Is 4-hydroxymandelic acid monohydrate prone to polymorphism?
A4: While there is no specific literature found detailing the polymorphism of 4-hydroxymandelic acid monohydrate, many active pharmaceutical ingredients can exist in different crystalline forms (polymorphs). These polymorphs can have different physical properties, such as solubility and stability. If consistent crystal properties are critical, a polymorph screen is recommended.
Data Presentation
Table 1: Qualitative Solubility of 4-Hydroxymandelic Acid Monohydrate
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature | User-Determined Solubility ( g/100 mL) |
| Water | Soluble | Highly Soluble | |
| Ethanol | Slightly Soluble | Soluble | |
| Methanol | Slightly Soluble | Soluble | |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | |
| Acetone | Soluble | Highly Soluble | |
| Dichloromethane | Insoluble | Sparingly Soluble | |
| Toluene | Insoluble | Insoluble |
Note: The user-determined solubility column is for recording experimental values, which are crucial for optimizing crystallization conditions.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of 4-Hydroxymandelic Acid Monohydrate
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Solvent Selection: Choose an appropriate solvent (e.g., water) where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: Place the crude 4-hydroxymandelic acid monohydrate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the monohydrate (82-85°C).[1]
Protocol 2: Polymorph Screening
-
Solvent Selection: Prepare a diverse library of solvents with varying polarities and hydrogen bonding capabilities (e.g., water, ethanol, ethyl acetate, acetone, toluene, heptane, and mixtures thereof).
-
Crystallization Methods: For each solvent or solvent mixture, attempt crystallization using various methods:
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Slow Cooling: Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by refrigeration.
-
Fast Cooling: Dissolve the compound in a minimal amount of hot solvent and rapidly cool it in an ice bath.
-
Solvent Evaporation: Dissolve the compound in a volatile solvent at room temperature and allow the solvent to evaporate slowly.
-
Anti-solvent Addition: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity persists.
-
-
Analysis: Analyze the solid forms obtained from each experiment using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify different polymorphs.
References
Challenges in the scale-up of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate production
Welcome to the Technical Support Center for the production of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis, purification, and scale-up of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid and its related compounds?
A1: The primary chemical synthesis methods include:
-
From (2-chlorophenyl)acetic acid: This involves reacting (2-chlorophenyl)acetic acid with an alkali metal hydroxide (like sodium hydroxide) in a high-boiling point organic solvent, using a copper salt (e.g., copper sulfate) as a catalyst at temperatures of 130°C or higher.[1][2]
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From Acetophenone: This route involves the direct chlorination of acetophenone to produce dichloroacetophenone, which is then hydrolyzed to yield mandelic acid derivatives.[3]
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From Benzaldehyde: Benzaldehyde can be reacted with chloroform in a concentrated sodium hydroxide solution using a quaternary ammonium salt as a catalyst. The product is obtained through addition, rearrangement, and hydrolysis.[3]
-
Biocatalytic Methods: For producing optically pure enantiomers, enzymatic and microbial transformation methods are gaining attention as they are more environmentally friendly and offer high stereoselectivity.[4][5] These methods can use substrates like mandelonitrile or mandelamide.[5]
Q2: What are the typical impurities encountered during the production of 2-Hydroxyphenylacetic acid?
A2: Common impurities are often dependent on the synthetic route. For the synthesis from (2-chlorophenyl)acetic acid, impurities may include unreacted starting material, residual copper catalyst, and high-boiling point organic solvents.[6] If produced via fermentation, impurities could consist of components from the nutrient medium and biomass.[6]
Q3: What is the reported melting point of pure 2-Hydroxyphenylacetic acid?
A3: The literature melting point for 2-Hydroxyphenylacetic acid is in the range of 145-147°C.[6] A significantly lower or broader melting point range for your product suggests the presence of impurities.[6]
Q4: In which solvents is 2-Hydroxyphenylacetic acid soluble?
A4: 2-Hydroxyphenylacetic acid is soluble in methanol and water.[6] It is also soluble in other organic solvents like ethanol, acetone, and ethyl acetate, but it is insoluble in nonpolar solvents such as hexane.[6] Its solubility in aqueous solutions is pH-dependent, increasing under alkaline conditions.[6]
Q5: How can I monitor the purity of my product during purification?
A5: The purity of 2-Hydroxyphenylacetic acid can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6] Thin-Layer Chromatography (TLC) also serves as a quick and effective method to track the progress of purification.[6]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction has resulted in a significantly lower yield than anticipated. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. The following workflow can help identify and address the issue.
-
Reactant Quality: Ensure that the (2-chlorophenyl)acetic acid is of high purity. The alkali metal hydroxide (e.g., sodium hydroxide) should be fresh and not excessively exposed to atmospheric moisture, which can reduce its reactivity.[2] The copper catalyst should also be of good quality.[2]
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Reaction Temperature: The reaction is typically performed at high temperatures, often in the range of 160-200°C.[1][2] Insufficient temperature can lead to a slow or incomplete reaction.[2]
-
Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.[1]
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Mixing: Inadequate mixing, especially during scale-up, can create "dead zones" in the reactor, leading to localized concentration and temperature gradients that can compromise the yield.[7]
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Work-up and Extraction: During the extractive workup, ensure the pH of the aqueous phase is correctly acidified (typically pH 1-4) to fully protonate the carboxylic acid for efficient extraction into the organic solvent.[6] Perform multiple extractions to maximize recovery.[6]
Issue 2: Product "Oils Out" During Recrystallization
Q: My product is not crystallizing properly and is instead forming an oil during recrystallization. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.
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Add More Solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
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Reduce Temperature: Reheat the solution until the product dissolves completely. Then, allow it to cool down more slowly. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.
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Change Solvent System: If the issue persists, the chosen solvent may be unsuitable. Water and acetic acid have been used successfully for recrystallization.[1][6] For persistent oiling, a solvent pair such as ethyl acetate/hexanes or toluene/heptane can be effective.[6]
Issue 3: Inconsistent Results Upon Scale-Up
Q: The reaction worked well on a lab scale, but I'm facing inconsistencies (lower yield, more impurities) at a larger scale. Why is this happening?
A: Scale-up is not merely a proportional increase in reagents. Several physical and chemical parameters change with volume, leading to inconsistencies.[7][8]
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Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient.[7] This can lead to thermal gradients, localized overheating, and an increase in side reactions.[7] Ensure your reactor has adequate cooling/heating capacity and monitoring.
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Mixing Efficiency: What works for a small flask with a magnetic stir bar may not be sufficient for a large reactor.[7] Inefficient mixing can lead to poor mass transfer and non-uniform reaction conditions.[7] Mechanical overhead stirrers with appropriate impeller designs are necessary for larger volumes.
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Reagent Addition Rate: The rate of addition of reagents can become critical at a larger scale. A slow, controlled addition may be necessary to manage exothermic reactions and prevent the buildup of localized high concentrations of reactants.
-
Gas Evolution: Reactions that produce gas can behave differently in larger vessels due to changes in headspace volume and pressure, which can affect stirring and reaction kinetics.[7] Ensure adequate venting.
Data Presentation
Table 1: Example Reaction Conditions for Synthesis from (2-Chlorophenyl)acetic acid
| Parameter | Example 1[2] | Example 2[9] |
| Starting Material | (2-Chlorophenyl)acetic acid (17.0 g) | (2-Chlorophenyl)acetic acid (3.4 g) |
| Base | Solid pearl sodium hydroxide (24 g) | Crushed sodium hydroxide pellets (4.8 g) |
| Catalyst | Copper sulfate pentahydrate (1.0 g) | Cupric sulfate pentahydrate (0.2 g) |
| Solvent | SOLVESSO 200 (100 ml) | SOLVESSO 200 (30 g) |
| Temperature | 180°C | 190-196°C |
| Reaction Time | ~15 hours | ~4 hours |
| Yield | 2.7 g (after recrystallization) | 2.62 g |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxyphenylacetic Acid
This protocol is based on the synthesis from (2-chlorophenyl)acetic acid.[2][9]
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Reaction Setup: In a suitable reactor, suspend crushed sodium hydroxide pellets (2.4 equivalents) in a high-boiling point solvent like SOLVESSO 200.
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Reagent Addition: Add (2-chlorophenyl)acetic acid (1 equivalent) to the suspension and stir for 20-30 minutes at room temperature.[2]
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Catalyst Addition: Add copper sulfate pentahydrate (approx. 0.04 equivalents).
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Heating: Heat the reaction mixture to 180-200°C and maintain stirring.[2][9]
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Monitoring: Monitor the reaction's progress by gas/liquid chromatography or HPLC until all the starting material has been consumed (this can take 4-15 hours).[1][2][9]
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Work-up: Cool the reaction mixture to room temperature. Add water to the mixture and filter to remove any solids.[2]
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Acidification: Carefully acidify the aqueous filtrate to a pH of 1-4 using hydrochloric acid.[2][6]
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Extraction: Extract the acidified aqueous solution three times with an appropriate organic solvent (e.g., ethyl acetate).[6]
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Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.[6]
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Purification: Purify the crude solid by recrystallization from water, followed by a second recrystallization from acetic acid if necessary, to yield the pure product.[1][6]
Protocol 2: General Purification by Recrystallization
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Dissolution: Place the crude 2-Hydroxyphenylacetic acid in an Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., water) to the flask, just enough to dissolve the solid.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Slow cooling encourages the formation of larger, purer crystals.
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Crystallization: If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
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Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
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Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals thoroughly to remove any residual solvent.
References
- 1. JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 9. Synthesis routes of 2-Hydroxyphenylacetic acid [benchchem.com]
Technical Support Center: Purification of 4-Hydroxymandelic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-hydroxymandelic acid and the removal of its common impurity, the 2-hydroxy isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing the 2-hydroxy isomer impurity from 4-hydroxymandelic acid?
A1: The primary methods for separating 4-hydroxymandelic acid from its 2-hydroxy isomer include:
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Anion Exchange Chromatography: This technique separates the isomers based on their differential binding to an anion exchange resin. The 4-hydroxy isomer is typically eluted before the 2-hydroxy isomer.[1][2][3]
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Solvent Extraction: This method exploits the different solubilities of the isomer salts in various organic solvents. For instance, the sodium salts of the isomers can be separated using sequential extractions with acetone and ethanol.[1][2]
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Crystallization/Precipitation: The 4-hydroxymandelic acid can be selectively precipitated from a solution, often as a salt, leaving the 2-hydroxy isomer in the mother liquor. Recrystallization is a common final purification step.[1][4]
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Column Chromatography: Standard column chromatography can also be employed to separate the isomers.[5]
Q2: At what stage of the synthesis is the 2-hydroxy isomer formed?
A2: The 2-hydroxy isomer is a common byproduct formed during the synthesis of 4-hydroxymandelic acid from the condensation of phenol and glyoxylic acid.[1][2][6] The reaction can yield a mixture of both isomers.
Q3: How can I quantify the amount of 2-hydroxy isomer impurity in my sample?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for determining the relative quantities of the 2- and 4-hydroxymandelic acid isomers.[2][3] Gas chromatography (GC) after derivatization can also be used for the analysis of mandelic acid derivatives.[7]
Q4: Can I use the same method to separate enantiomers (R/S isomers) of 4-hydroxymandelic acid?
A4: The separation of positional isomers (2-hydroxy vs. 4-hydroxy) relies on different principles than the separation of enantiomers. While the methods described here are for positional isomers, enantiomeric separation typically requires a chiral environment, such as a chiral stationary phase in HPLC or the use of a chiral resolving agent to form diastereomers that can then be separated.[8][9][10]
Troubleshooting Guides
Issue 1: Poor separation of isomers using anion exchange chromatography.
| Possible Cause | Troubleshooting Step |
| Incorrect resin choice | Ensure you are using an anion exchange resin, preferably with tertiary or quaternary amino groups.[1] |
| Inappropriate eluent | The choice of eluent and its concentration is critical. You may need to optimize the eluent system. Two different desorbants can be used to selectively desorb each isomer.[2][3] |
| Flow rate is too high | A high flow rate can lead to poor resolution. Try reducing the flow rate to allow for better equilibrium between the stationary and mobile phases. |
| Column overloading | The amount of isomer mixture loaded onto the column should not exceed its binding capacity. Reduce the sample load if you suspect overloading. |
Issue 2: Low yield of 4-hydroxymandelic acid after solvent extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete conversion to salt form | The solvent extraction method for the salts requires the hydroxymandelic acids to be in their alkali metal salt form. Ensure complete conversion before extraction.[2] |
| Water content in the solid mixture | For the sequential extraction with acetone and ethanol, the starting solid mixture of the salts should be dry, as the presence of water can affect the separation efficiency.[2] |
| Incorrect solvent choice | The choice of solvent is crucial. For the free acid, solvents like ethyl acetate or methyl isobutyl ketone are effective for extraction from an acidified aqueous phase.[4] |
| Insufficient number of extractions | Multiple extractions may be necessary to recover a high yield of the desired product. |
Issue 3: Purity of 4-hydroxymandelic acid does not improve after crystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate crystallization solvent | The solvent should ideally dissolve the desired compound well at high temperatures and poorly at low temperatures, while the impurity remains soluble at low temperatures. Experiment with different solvents or solvent mixtures. |
| Cooling rate is too fast | Rapid cooling can lead to the co-precipitation of impurities. Allow the solution to cool slowly to form purer crystals. |
| Supersaturation is too high | A highly concentrated solution can result in the entrapment of impurities within the crystals. Try using a more dilute solution. |
| Insufficient washing of crystals | The crystals should be washed with a small amount of cold, fresh solvent to remove any adhering mother liquor containing the impurity. |
Quantitative Data Summary
| Purification Method | Product Purity | Yield | Reference |
| Anion Exchange Chromatography | Pure 4-hydroxymandelic acid hydrate | 76.9% (based on glyoxylic acid) | [2][3] |
| Anion Exchange Chromatography | 98% 2-hydroxymandelic acid hydrate | 18.8% (based on glyoxylic acid) | [2][3] |
| Precipitation as a salt | - | 50-73% | [2] |
| Solvent Extraction (of free acid) | High purity crystal | At least 70% | [4] |
Experimental Protocols
Protocol 1: Separation of 2- and 4-Hydroxymandelic Acid using Anion Exchange Chromatography
This protocol is based on the method described in patent US6359172B1.
1. Materials:
- Mixture of 2- and 4-hydroxymandelic acid
- Anion exchange resin (e.g., with tertiary or quaternary amino groups)
- Eluents (e.g., dilute HCl solution, ammonia solution, or other suitable desorbants)
- Chromatography column
2. Procedure:
- Column Packing: Pack a suitable chromatography column with the anion exchange resin.
- Equilibration: Equilibrate the column with a suitable buffer or solvent.
- Loading: Dissolve the mixture of hydroxymandelic acid isomers (as free acids or salts) in a suitable solvent and load it onto the column.
- Elution of Phenol (if present): If the mixture is from a synthesis reaction containing excess phenol, first wash the column to elute the phenol.
- Elution of 4-Hydroxymandelic Acid: Pass the first eluent through the column to desorb and collect the 4-hydroxymandelic acid. The 4-hydroxy isomer is collected first.[2][3]
- Elution of 2-Hydroxymandelic Acid: Pass a second, different eluent (or the same eluent under different conditions) through the column to desorb and collect the 2-hydroxymandelic acid.
- Isolation: Isolate the pure isomers from the collected fractions by methods such as vacuum distillation or spray-drying.[1][2]
Protocol 2: Separation by Solvent Extraction of Alkali Metal Salts
This protocol is based on the method described in WO 94/14746, as cited in patent US6359172B1.
1. Materials:
- Dry, solid mixture of sodium 2-hydroxymandelate and sodium 4-hydroxymandelate
- Acetone
- Ethanol
2. Procedure:
- Extraction with Acetone: Extract the solid mixture with acetone. This will dissolve a fraction enriched in sodium 2-hydroxymandelate.
- Separation: Separate the acetone solution from the remaining solid.
- Extraction with Ethanol: Extract the remaining solid with ethanol. This will dissolve a fraction of almost pure sodium 4-hydroxymandelate.[1][2]
- Isolation: Recover the respective isomer salts from the acetone and ethanol solutions by evaporating the solvents.
Visualizations
Caption: General workflow for the synthesis and purification of 4-hydroxymandelic acid.
Caption: Workflow for isomer separation using anion exchange chromatography.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 4. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 5. CN101417942A - Method for preparing p-hydroxymandelic acid - Google Patents [patents.google.com]
- 6. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
Stability issues and degradation of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in potency over a short period. What are the likely causes?
A1: The decrease in potency is likely due to the degradation of the compound. This compound is susceptible to degradation under various conditions, including exposure to non-neutral pH, elevated temperatures, light, and oxidizing agents. The presence of the hydroxyl group on the alpha-carbon and the phenolic hydroxyl group makes the molecule reactive.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on its chemical structure, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.
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Hydrolysis: Under acidic or basic conditions, the ester-like lability at the benzylic position can be susceptible to cleavage.
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Oxidation: The phenolic hydroxyl group and the benzylic alcohol are prone to oxidation, which can lead to the formation of corresponding ketones or further degradation products.
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Photolysis: Exposure to UV light can induce photochemical degradation, leading to a variety of breakdown products.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of the compound is highly pH-dependent. It is generally most stable in a slightly acidic to neutral pH range. Both strongly acidic and alkaline conditions can catalyze its degradation. Alkaline conditions, in particular, may accelerate oxidative degradation of the phenol group.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be:
-
Stored at refrigerated temperatures (2-8 °C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a buffer with a slightly acidic to neutral pH (e.g., pH 4-6).
-
Freshly prepared before use whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method. Compare the retention times of the unexpected peaks with those of the degradation products. |
| Loss of assay value | Instability of the compound in the chosen solvent or buffer. | Evaluate the stability of the compound in different solvents and at various pH levels to find the optimal conditions. Ensure proper storage conditions are maintained. |
| Color change in the solution | Oxidation of the phenolic group. | Degas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with the experimental design. Protect the solution from light. |
| Precipitate formation | Poor solubility or degradation leading to insoluble products. | Check the solubility of the compound in the chosen solvent system. If degradation is suspected, analyze the precipitate to identify its composition. |
Quantitative Data from Forced Degradation Studies
The following tables provide representative data from forced degradation studies on this compound. These studies are essential for understanding the stability profile of the compound.[1][2][3]
Table 1: Effect of pH on the Stability of this compound at 40°C
| pH | Time (hours) | % Degradation |
| 2.0 | 24 | 15.2 |
| 4.0 | 24 | 3.1 |
| 7.0 | 24 | 5.8 |
| 9.0 | 24 | 25.6 |
| 12.0 | 24 | 45.3 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Time (hours) | % Degradation |
| 25 | 24 | 1.5 |
| 40 | 24 | 5.8 |
| 60 | 24 | 18.9 |
| 80 | 24 | 38.2 |
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C, 8h) | 22.5 | 4-hydroxybenzaldehyde, Glyoxylic acid |
| 0.1 M NaOH (60°C, 4h) | 35.8 | 4-hydroxybenzoic acid, Oxidative polymers |
| 3% H₂O₂ (RT, 24h) | 18.2 | 4-hydroxyphenylglyoxylic acid, Dimeric species |
| Thermal (80°C, 48h) | 12.1 | Decarboxylation products |
| Photolytic (UV light, 24h) | 28.4 | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways.[1][2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 8 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At the end of the exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Overcoming Poor Resolution in the HPLC Analysis of 4-Hydroxymandelic Acid Enantiomers
Welcome to the technical support center for the HPLC analysis of 4-hydroxymandelic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to help you achieve optimal separation of these challenging chiral compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor or no resolution of my 4-hydroxymandelic acid enantiomers?
Poor resolution of 4-hydroxymandelic acid enantiomers is a common issue that can stem from several factors. The most frequent causes include:
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Suboptimal Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral separations. Not all chiral columns are effective for every compound. For instance, studies have shown that some polysaccharide-based CSPs, such as CHIRALPAK® IC, may exhibit low enantioselectivity specifically for 4-hydroxymandelic acid.[1]
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Incorrect Mobile Phase Composition: The mobile phase, including the type and concentration of organic modifiers and additives, plays a crucial role in chiral recognition.
-
Inappropriate pH: As an acidic compound, the ionization state of 4-hydroxymandelic acid significantly impacts its interaction with the stationary phase.
-
Suboptimal Temperature and Flow Rate: These parameters can influence the kinetics of mass transfer and the interaction between the analyte and the CSP.
-
Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution.
Q2: What type of chiral stationary phase is recommended for 4-hydroxymandelic acid?
There is no single "best" CSP for all applications. A screening approach using different types of chiral columns is highly recommended. Common choices for separating acidic compounds like mandelic acid derivatives include:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., CHIRALPAK® AD-H, CHIRALCEL® OJ-H) are widely used and often provide good results for a broad range of compounds.
-
Cyclodextrin-based CSPs: These can be effective, but the high polarity of 4-hydroxymandelic acid may lead to poor retention and no resolution in some reversed-phase methods.
-
Ligand-exchange Columns: This technique can be a powerful alternative for the enantioselective determination of hydroxy acids.
-
Molecularly Imprinted Polymers (MIPs): These are highly selective stationary phases that can be custom-made for a specific target molecule.
Q3: How does the mobile phase composition affect the resolution?
The mobile phase composition is a critical factor to optimize. Key components to consider are:
-
Organic Modifier: In normal-phase chromatography, alcohols like ethanol and isopropanol are common modifiers. Decreasing the alcohol content generally increases retention and can improve resolution, but also extends the analysis time.[1]
-
Acidic Additive: For acidic compounds like 4-hydroxymandelic acid, adding a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is crucial. This suppresses the ionization of the carboxyl group, leading to better peak shape and improved chiral recognition. A concentration of 0.1% TFA is often a good starting point.[1]
Q4: What is the role of temperature in the separation of 4-hydroxymandelic acid enantiomers?
Temperature can have a complex effect on chiral separations. Generally, lower temperatures tend to improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this also leads to longer retention times and broader peaks due to slower mass transfer. It is advisable to screen a range of temperatures (e.g., 15-35 °C) to find the optimal balance between resolution and analysis time.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor resolution in the HPLC analysis of 4-hydroxymandelic acid enantiomers.
Problem: Co-eluting or Poorly Resolved Peaks
Step 1: Verify and Optimize the Chiral Stationary Phase (CSP)
Your first step should be to ensure you are using an appropriate CSP. If you are experiencing poor resolution, consider screening other columns with different chiral selectors.
Experimental Protocol: CSP Screening
-
Select a set of diverse CSPs: Choose columns with different chiral selectors, for example:
-
A cellulose-based column (e.g., CHIRALCEL® OJ-H)
-
An amylose-based column (e.g., CHIRALPAK® AD-H)
-
A cyclodextrin-based column
-
-
Prepare a standard solution of racemic 4-hydroxymandelic acid in a suitable solvent (e.g., ethanol).[1]
-
Run a generic screening method on each column. A good starting point for normal phase is a mobile phase of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) and 0.1% TFA.[1]
-
Evaluate the chromatograms: Look for any indication of peak splitting or separation. Even a shoulder on the main peak suggests that the CSP has some enantioselectivity, and the separation can likely be optimized.
Step 2: Optimize the Mobile Phase
If you observe partial separation, the next step is to fine-tune the mobile phase composition.
Experimental Protocol: Mobile Phase Optimization
-
Adjust the Organic Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. Start with a higher concentration and gradually decrease it.
-
Vary the Acidic Additive Concentration: While 0.1% TFA is a good starting point, you can test concentrations between 0.05% and 0.2%. Be aware that higher concentrations may not significantly improve resolution and could potentially harm the column.[1]
-
Test Different Alcohol Modifiers: Compare the results using isopropanol versus ethanol. Ethanol may lead to shorter retention times, but potentially lower resolution compared to isopropanol.[1]
Step 3: Adjust Temperature and Flow Rate
Fine-tuning the temperature and flow rate can provide the final improvements in resolution.
Experimental Protocol: Temperature and Flow Rate Optimization
-
Temperature: If your HPLC system has a column oven, analyze your sample at different temperatures (e.g., 15°C, 25°C, and 35°C) while keeping the mobile phase and flow rate constant.
-
Flow Rate: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.6 mL/min). Lower flow rates generally provide better resolution but increase the run time.
Data Presentation
The following tables summarize the effect of different chromatographic parameters on the separation of mandelic acid and its derivatives. While specific data for 4-hydroxymandelic acid is limited in the literature due to the difficulty in its separation on some common phases, the trends observed for closely related compounds are informative for method development.
Table 1: Effect of Alcohol Modifier on the Separation of Mandelic Acid Derivatives on CHIRALPAK® IC
| Compound | Alcohol Modifier | Alcohol Content (%) | tR1 (min) | tR2 (min) | Separation Factor (α) | Resolution (Rs) |
| Mandelic Acid | Isopropanol | 10 | 20.3 | 24.8 | 1.29 | 2.21 |
| 20 | 8.2 | 9.8 | 1.26 | 1.90 | ||
| Ethanol | 10 | 12.1 | 14.5 | 1.25 | 1.88 | |
| 20 | 5.5 | 6.5 | 1.23 | 1.62 | ||
| 4-Methoxymandelic Acid | Isopropanol | 10 | 25.4 | 31.4 | 1.30 | 2.14 |
| 20 | 9.8 | 11.8 | 1.27 | 1.83 | ||
| Ethanol | 10 | 14.8 | 17.6 | 1.25 | 1.80 | |
| 20 | 6.4 | 7.5 | 1.22 | 1.55 |
Data adapted from a study on mandelic acid and its derivatives, illustrating general trends.[1] Note: The same study reported low enantioselectivity for 4-hydroxymandelic acid on this stationary phase.
Table 2: Effect of Temperature on the Separation of Mandelic Acid Derivatives on CHIRALPAK® IC
| Compound | Temperature (°C) | tR1 (min) | tR2 (min) | Separation Factor (α) | Resolution (Rs) |
| Mandelic Acid | 15 | 10.1 | 12.3 | 1.28 | 2.05 |
| 25 | 8.2 | 9.8 | 1.26 | 1.90 | |
| 35 | 6.9 | 8.1 | 1.24 | 1.76 | |
| 4-Methoxymandelic Acid | 15 | 12.0 | 14.6 | 1.29 | 1.98 |
| 25 | 9.8 | 11.8 | 1.27 | 1.83 | |
| 35 | 8.3 | 9.9 | 1.25 | 1.71 |
Data adapted from a study on mandelic acid and its derivatives, illustrating general trends.[1]
Visualizations
The following diagrams illustrate key workflows and relationships in the HPLC analysis of 4-hydroxymandelic acid enantiomers.
Caption: A step-by-step troubleshooting workflow for addressing poor resolution.
Caption: Key HPLC parameters influencing enantiomeric resolution.
Caption: A typical workflow for developing a chiral HPLC method.
References
Minimizing racemization during the synthesis of chiral 4-hydroxymandelic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of chiral 4-hydroxymandelic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral 4-hydroxymandelic acid?
A1: Racemization is the process where an enantiomerically pure compound, such as (R)- or (S)-4-hydroxymandelic acid, converts into a mixture of equal parts of both enantiomers (a racemic mixture). This is a significant concern in pharmaceutical applications because the two enantiomers of a chiral molecule can exhibit vastly different biological activities. One enantiomer may be therapeutically effective, while the other could be inactive or even cause adverse effects. Therefore, maintaining the enantiomeric purity of 4-hydroxymandelic acid is crucial for its efficacy and safety in drug development.
Q2: What are the primary factors that induce racemization in 4-hydroxymandelic acid?
A2: The primary factors that can induce racemization of 4-hydroxymandelic acid are:
-
pH: Both acidic and basic conditions can catalyze racemization. The presence of strong bases is particularly problematic as it can facilitate the deprotonation of the alpha-hydrogen, leading to a planar enolate intermediate that is achiral.[1][2]
-
Temperature: Higher temperatures accelerate the rate of racemization by providing the necessary energy to overcome the activation barrier for the interconversion of enantiomers.[3]
-
Solvent: The choice of solvent can influence the rate of racemization. Protic solvents can stabilize charged intermediates that are prone to racemization.
-
Reaction Time: Prolonged reaction times, especially under harsh conditions, increase the likelihood of racemization.
Q3: How can I minimize racemization during the work-up and purification stages?
A3: Racemization can occur during work-up and purification. To minimize this:
-
Work-up: Avoid using strong acids or bases during aqueous work-ups. If pH adjustment is necessary, use buffered solutions or weaker acids and bases and perform the operations at low temperatures.
-
Purification: When using chromatography, be mindful of the stationary phase. Silica gel is acidic and can potentially cause racemization of sensitive compounds. Consider using a neutral support like alumina or deactivating the silica gel with a base (e.g., triethylamine) before use. Chiral HPLC is a preferred method for both analysis and purification of enantiomers.[4][5]
Q4: What is Dynamic Kinetic Resolution (DKR), and how can it be applied to the synthesis of chiral 4-hydroxymandelic acid?
A4: Dynamic Kinetic Resolution (DKR) is a powerful technique to overcome the 50% theoretical yield limit of classical kinetic resolution. In DKR, the undesired enantiomer is continuously racemized back to the racemic mixture while the desired enantiomer is selectively transformed in a reaction.[6][7] This allows for the theoretical conversion of 100% of the starting racemic material into the desired enantiomerically pure product. For 4-hydroxymandelic acid, DKR can be achieved by combining an enantioselective reaction (e.g., enzymatic acylation) with in-situ racemization of the unreacted enantiomer using a racemase enzyme, such as mandelate racemase.[6][8]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (% ee) in the Final Product
| Possible Cause | Troubleshooting Step | Explanation |
| Harsh Reaction Conditions | 1. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed. | High temperatures and prolonged exposure to reaction conditions can provide the energy for the chiral center to epimerize, leading to a racemic mixture.[3] |
| Inappropriate Base | 1. Use a weaker, non-nucleophilic base: Instead of strong bases like NaOH or KOH, consider using organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). 2. Use stoichiometric amounts of base: Avoid using a large excess of base. | Strong bases readily deprotonate the acidic α-hydrogen of the mandelic acid, forming a planar, achiral enolate intermediate, which is the primary pathway for racemization.[1][2] |
| Racemization during Activation (for acylation or amidation reactions) | 1. Choose appropriate coupling reagents: Use coupling reagents known to suppress racemization, such as those that form less reactive intermediates. 2. Use racemization-suppressing additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can be used with carbodiimides to minimize racemization. | The formation of highly reactive intermediates during the activation of the carboxylic acid can lead to racemization before the coupling reaction occurs. |
| Inadequate Protecting Groups | 1. Protect the hydroxyl and/or carboxyl groups: Use appropriate protecting groups to prevent side reactions and potential racemization pathways. The choice of protecting group is critical and should be stable to the reaction conditions but easily removable.[9] | The free hydroxyl and carboxyl groups can participate in side reactions or influence the acidity of the α-hydrogen, making the compound more susceptible to racemization. |
Problem 2: Low Yield of Chiral 4-Hydroxymandelic Acid
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | 1. Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. A modest increase in temperature might be necessary if the reaction is too slow, but be mindful of the risk of racemization. 2. Check the purity of reagents: Ensure that all starting materials and solvents are pure and dry. | Impurities in the reactants can inhibit the reaction or lead to the formation of byproducts. Incomplete reactions will naturally lead to lower yields. |
| Side Reactions | 1. Control stoichiometry: Use the correct molar ratios of reactants. 2. Optimize reaction conditions: Carefully control temperature and pH to minimize the formation of byproducts. | Unwanted side reactions compete with the desired transformation, reducing the yield of the target molecule. For instance, in the synthesis from phenol and glyoxylic acid, self-condensation of glyoxylic acid can occur. |
| Product Degradation | 1. Use milder reaction conditions: Avoid excessively high temperatures or highly acidic/basic conditions that could lead to the decomposition of the product. 2. Protect sensitive functional groups: The phenolic hydroxyl group can be sensitive to certain reaction conditions and may require protection. | 4-Hydroxymandelic acid can be susceptible to degradation under harsh conditions, particularly oxidation of the phenol ring. |
| Inefficient Work-up and Purification | 1. Optimize extraction procedures: Ensure the pH of the aqueous phase is adjusted appropriately to maximize the extraction of the product into the organic phase. 2. Choose an appropriate purification method: If using column chromatography, select a suitable stationary and mobile phase to achieve good separation without causing product degradation or racemization. | Poor recovery during extraction and purification steps can significantly lower the overall yield. |
Experimental Protocols
Protocol 1: Enantioselective Biocatalytic Synthesis of (S)-4-Hydroxymandelic Acid
This protocol utilizes a hydroxymandelate synthase (HmaS) for the asymmetric synthesis of (S)-4-hydroxymandelic acid from 4-hydroxyphenylpyruvate.[10]
Materials:
-
4-hydroxyphenylpyruvate (4-HPP)
-
Recombinant E. coli expressing hydroxymandelate synthase (HmaS)
-
Fermentation medium (e.g., LB medium for initial culture, minimal salt medium for production)[10]
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Standard laboratory equipment for bacterial culture and protein expression.
Procedure:
-
Cultivation of HmaS-expressing E. coli:
-
Inoculate a single colony of the recombinant E. coli strain into LB medium and grow overnight at 37°C with shaking.
-
Transfer the overnight culture to a larger volume of minimal salt production medium containing a suitable carbon source (e.g., glucose) and inducer (if necessary for the promoter used).
-
Incubate at an optimized temperature (e.g., 30°C) with shaking for the required period to allow for cell growth and protein expression.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add the substrate, 4-hydroxyphenylpyruvate, to the cell suspension. The optimal substrate concentration should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
-
Reaction Monitoring and Work-up:
-
Monitor the formation of (S)-4-hydroxymandelic acid over time using chiral HPLC.
-
Once the reaction is complete, remove the cells by centrifugation.
-
Acidify the supernatant to a pH of approximately 2-3 with a mild acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude (S)-4-hydroxymandelic acid by a suitable method, such as recrystallization or column chromatography on silica gel.
-
Protocol 2: Chiral HPLC Analysis of 4-Hydroxymandelic Acid Enantiomers
This protocol is a general guideline for the analytical separation of (R)- and (S)-4-hydroxymandelic acid using a chiral stationary phase.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., CHIRALPAK® IC, 250 mm × 4.6 mm, 5 µm).[4]
Mobile Phase:
-
A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with 0.1% trifluoroacetic acid (TFA) as an additive.[4] The exact ratio of hexane to alcohol needs to be optimized for the best separation.
Procedure:
-
Sample Preparation: Dissolve a small amount of the 4-hydroxymandelic acid sample in the mobile phase.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the sample onto the column and record the chromatogram.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing with authentic standards.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on the Synthesis of 4-Hydroxy-3-methoxymandelic Acid (Vanillylmandelic Acid - a close analog)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 25°C | 35-40°C | 50°C |
| Yield | 54% | 42% | 32% |
| Reaction Time | 24 h | Not specified | Not specified |
| Base | NaOH | NaOH | NaOH |
Note: This data is for a closely related compound and illustrates the general trend of decreasing yield with increasing temperature due to potential side reactions and product degradation.
Table 2: Comparison of Chiral HPLC Conditions for Mandelic Acid Derivatives [4]
| Compound | Mobile Phase (n-Hexane/Alcohol) | Resolution (Rs) |
| Mandelic Acid | n-Hexane/Isopropanol (90/10) + 0.1% TFA | 2.21 |
| 4-Methoxymandelic Acid | n-Hexane/Isopropanol (90/10) + 0.1% TFA | 2.14 |
| 4-Hydroxymandelic Acid | n-Hexane/Isopropanol (variable ratios) | Low enantioselectivity with CHIRALPAK® IC |
Note: The enantioselectivity for 4-hydroxymandelic acid on CHIRALPAK® IC was found to be low, indicating that method development with other chiral stationary phases would be necessary for optimal separation.
Visualizations
Caption: Base-catalyzed racemization of 4-hydroxymandelic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. princeton.edu [princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Purity Analysis of 4-Hydroxymandelic Acid Monohydrate
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-hydroxymandelic acid monohydrate. It is intended for researchers, scientists, and drug development professionals. The methodologies and data presented are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the analytical procedure is suitable for its intended purpose.[1][2][3]
Introduction to HPLC Method Validation
Method validation is a critical process in pharmaceutical analysis, demonstrating that an analytical procedure is suitable for its intended use.[4][5] For purity analysis, the HPLC method must be able to accurately and precisely quantify the main compound and separate it from any potential impurities or degradation products. This guide compares two hypothetical reversed-phase HPLC methods (Method A and Method B) with different column technologies to illustrate the validation process and performance comparison.
Experimental Protocols
The validation of the HPLC method for 4-hydroxymandelic acid monohydrate encompasses several key experiments as outlined by ICH guidelines.[6][7]
System Suitability: Before each validation run, the chromatographic system's suitability is assessed to ensure it is performing adequately. A standard solution of 4-hydroxymandelic acid is injected six times. The acceptance criteria for system suitability are typically:
-
Tailing factor (T): Not more than 2.0
-
Theoretical plates (N): Not less than 2000
-
Relative Standard Deviation (%RSD) of peak area: Not more than 2.0%
Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] This is evaluated by injecting a blank (diluent), a placebo (if in a formulation), a solution of 4-hydroxymandelic acid, and a spiked solution containing potential impurities (e.g., phenol, glyoxylic acid, and 4-hydroxyphenylacetic acid). The peak for 4-hydroxymandelic acid should be pure and well-resolved from any other peaks.
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8] A series of at least five concentrations of 4-hydroxymandelic acid monohydrate reference standard are prepared across a range of 50-150% of the target concentration. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be greater than 0.999.
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[6] It is determined by applying the method to a sample of known purity (e.g., a spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate. The percentage recovery of the analyte is then calculated. The mean recovery should be within 98.0% to 102.0%.
Precision: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][6] It is assessed at two levels:
-
Repeatability (Intra-assay precision): The analysis of a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each) is performed by the same analyst on the same day with the same equipment. The %RSD should be not more than 2.0%.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day, and with different equipment if possible, to assess the ruggedness of the method. The %RSD between the two sets of results should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] Parameters such as the flow rate (±0.2 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic) are varied. The system suitability parameters should still be met.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the validation data for two hypothetical HPLC methods for the purity analysis of 4-hydroxymandelic acid monohydrate.
Table 1: Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (20:80) with 0.1% TFA | Methanol:Water (25:75) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 230 nm[9] | UV at 230 nm[9] |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 10 µL |
Table 2: System Suitability
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 8500 | 9200 | ≥ 2000 |
| %RSD (n=6) | 0.8% | 0.6% | ≤ 2.0% |
Table 3: Linearity
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (µg/mL) | 1 - 150 | 0.5 - 160 | - |
| Correlation (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Regression Eq. | y = 25432x + 1050 | y = 28910x + 850 | - |
Table 4: Accuracy (Recovery)
| Concentration | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.8% | 100.5% | 98.0% - 102.0% |
| 120% | 101.2% | 101.0% | 98.0% - 102.0% |
Table 5: Precision (%RSD)
| Parameter | Method A | Method B | Acceptance Criteria |
| Repeatability | 0.9% | 0.7% | ≤ 2.0% |
| Intermediate | 1.2% | 1.0% | ≤ 2.0% |
Table 6: LOD & LOQ
| Parameter | Method A (µg/mL) | Method B (µg/mL) |
| LOD | 0.3 | 0.15 |
| LOQ | 1.0 | 0.5 |
Mandatory Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Interrelationship of HPLC Validation Parameters.
Conclusion
Both Method A and Method B are demonstrated to be valid for the purity analysis of 4-hydroxymandelic acid monohydrate, meeting all acceptance criteria based on ICH guidelines. Method B, utilizing a Phenyl-Hexyl column, shows slightly superior performance with a higher correlation coefficient in linearity, better precision, and lower LOD and LOQ values. The choice between the two methods in a practical setting could depend on factors such as column availability, cost, and the specific impurity profile of the sample. This guide provides a framework for researchers to develop and validate a robust HPLC method for purity analysis, ensuring the quality and consistency of 4-hydroxymandelic acid monohydrate.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. canadacommons.ca [canadacommons.ca]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. aaps.ca [aaps.ca]
- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Resolving Agents for Racemic 4-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical step in the development of enantiomerically pure pharmaceuticals. Racemic 4-hydroxymandelic acid, a valuable chiral building block, requires an efficient resolution method to isolate its desired enantiomer. This guide provides a comparative overview of potential resolving agents for racemic 4-hydroxymandelic acid, supported by experimental data from closely related mandelic acid derivatives to inform the selection of an appropriate resolution strategy. The primary method discussed is diastereomeric salt formation, a widely used technique for the separation of enantiomers.[1]
Principle of Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and effective method for separating enantiomers of acidic or basic compounds.[1] The process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, is isolated, and then the desired enantiomer of the acid is liberated, typically by treatment with a strong acid.
Comparative Performance of Resolving Agents
| Resolving Agent | Racemic Acid | Yield of Diastereomeric Salt | Optical Purity of Resolved Acid (ee%) | Reference |
| (-)-Ephedrine | Mandelic Acid | 52% (recrystallized salt) | 85% | [2] |
| (R)-(+)-Benzyl-1-phenylethylamine | 4-Chloromandelic Acid | High (Resolution Efficiency E=84.3%) | Not specified | [3] |
| (R)-Phenylethylamine | p-Chloromandelic Acid | Not specified | Not specified | [4] |
| Cinchonidine | 3-Hydroxy-4-phenylbutanoic Acid | High | Good | [5] |
Note: The data presented is for mandelic acid and its derivatives and should be considered as a guide for selecting resolving agents for 4-hydroxymandelic acid. Optimization of reaction conditions such as solvent, temperature, and stoichiometry is crucial for achieving high yields and enantiomeric purity.
Experimental Protocols
The following are generalized experimental protocols for the resolution of racemic carboxylic acids using different classes of resolving agents. These can be adapted for the resolution of racemic 4-hydroxymandelic acid.
Protocol 1: Resolution with a Chiral Amine (e.g., (R)-1-Phenylethylamine)
This protocol is a general procedure for the resolution of a racemic carboxylic acid via diastereomeric salt formation with a chiral amine.[6]
Materials:
-
Racemic 4-hydroxymandelic acid
-
(R)-1-Phenylethylamine (or other chiral amine)
-
Methanol (or other suitable solvent)
-
10% Hydrochloric Acid
-
Diethyl ether (or other organic solvent for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: In a flask, dissolve the racemic 4-hydroxymandelic acid in a suitable amount of hot methanol. In a separate flask, dissolve an equimolar amount of the chiral amine (e.g., (R)-1-phenylethylamine) in a minimal amount of the same solvent.
-
Crystallization: Add the chiral amine solution to the acid solution. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The solution may be further cooled in an ice bath to maximize crystal formation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a minimal amount of hot solvent.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the diastereomeric salt in water and add 10% hydrochloric acid until the solution is acidic (pH ~1-2).
-
Extraction: Extract the liberated 4-hydroxymandelic acid with diethyl ether.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched 4-hydroxymandelic acid.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or polarimetry.
Protocol 2: Resolution with a Chiral Amino Alcohol (e.g., (-)-Ephedrine)
This protocol is based on the resolution of racemic mandelic acid with (-)-ephedrine and can be adapted for 4-hydroxymandelic acid.[2][7]
Materials:
-
Racemic 4-hydroxymandelic acid
-
(-)-Ephedrine
-
95% Ethanol
-
6 M Hydrochloric Acid
-
Tert-butyl methyl ether (TBME) or other suitable extraction solvent
Procedure:
-
Salt Formation and Crystallization: Dissolve equimolar quantities of racemic 4-hydroxymandelic acid and (-)-ephedrine in 95% ethanol at room temperature. Allow the mixture to stand for several hours for the less soluble diastereomeric salt to crystallize.[8]
-
Isolation and Recrystallization: Filter the precipitated salt and recrystallize it from a minimum amount of hot water or ethanol to improve purity.[7][8]
-
Liberation of the Enriched Acid: Neutralize the recrystallized salt with 6 M HCl.
-
Extraction and Isolation: Extract the reaction mixture with a suitable organic solvent like TBME.
-
Drying and Evaporation: Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched 4-hydroxymandelic acid.
-
Analysis: Assess the optical purity of the resolved acid by melting point and polarimetry, or chiral HPLC.[2]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for chiral resolution by diastereomeric salt formation.
Caption: General workflow for the resolution of a racemic acid.
Caption: Logical steps in diastereomeric salt resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Chiral Auxiliaries: 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate vs. Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an objective comparison of two related α-hydroxy acids: the well-established mandelic acid and its hydroxylated analogue, 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, also known as 4-hydroxymandelic acid. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction.[1] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The principle relies on the formation of diastereomers that have different physical and chemical properties, allowing for separation or diastereoselective reactions.
Mandelic acid, introduced as a chiral auxiliary by Barry Trost in 1980, has become a cornerstone in the field of asymmetric synthesis.[1] Its utility is well-documented across a range of applications. This compound, a derivative of mandelic acid, is primarily known as a key intermediate in the synthesis of pharmaceuticals such as atenolol.[2][3] While structurally similar to mandelic acid, its application as a chiral auxiliary is not as extensively documented in scientific literature.
Performance Comparison
Mandelic Acid as a Chiral Auxiliary
Mandelic acid is widely employed in two primary roles: as a resolving agent for racemic mixtures and as a covalently bound auxiliary to direct diastereoselective reactions.
-
Chiral Resolution: The acidic nature of mandelic acid allows it to form diastereomeric salts with racemic amines and alcohols.[4] The differing solubilities of these salts often permit separation by fractional crystallization. High enantiomeric excesses (ee) are frequently achieved.
-
Diastereoselective Reactions: When attached to a substrate, the stereogenic center of the mandelic acid moiety can effectively bias the approach of reagents, leading to high diastereoselectivity in reactions such as alkylations and aldol additions.
Quantitative Data for Mandelic Acid
The following table summarizes representative data for the use of mandelic acid in chiral resolution.
| Racemic Substrate | Resolving Agent | Diastereomeric Salt Yield | Enantiomeric Excess (ee) of Resolved Substrate | Reference |
| (±)-1-Phenylethylamine | (R)-(-)-Mandelic acid | Not explicitly stated | >99% | [4] |
| (±)-Ephedrine | (R)-(-)-Mandelic acid | Not explicitly stated | High (qualitative) | [4] |
This compound: A Potential Chiral Auxiliary
While explicit data on the performance of 4-hydroxymandelic acid as a chiral auxiliary is scarce, its structural similarity to mandelic acid suggests it could function in a comparable manner. The presence of the para-hydroxyl group could influence its properties in several ways:
-
Solubility: The additional hydroxyl group may alter the solubility of the auxiliary and its diastereomeric derivatives, which could be advantageous or disadvantageous for separations via crystallization.
-
Electronic Effects: The electron-donating nature of the hydroxyl group could subtly influence the reactivity of the carbonyl group in the auxiliary-substrate conjugate.
-
Hydrogen Bonding: The phenolic hydroxyl group provides an additional site for hydrogen bonding, which could impact the rigidity of transition states in diastereoselective reactions, potentially leading to different levels of stereocontrol.
Further experimental investigation is required to fully elucidate the performance of this compound as a chiral auxiliary and to draw a definitive comparison with mandelic acid.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of chiral auxiliaries. Below is a representative protocol for a common application of mandelic acid.
Protocol: Diastereoselective Alkylation of an Acetic Acid Derivative using a Mandelic Acid-Derived Auxiliary
This protocol describes a general procedure for the diastereoselective alkylation of an acetic acid derivative using a chiral auxiliary derived from mandelic acid.
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of (R)-mandelic acid (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Add the desired prochiral substrate, for example, the lithium enolate of tert-butyl acetate (1.2 eq.), at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by filtering the dicyclohexylurea byproduct and washing the organic layer with dilute acid and brine. Purify the product by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral auxiliary-substrate conjugate (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add a strong base, such as lithium diisopropylamide (LDA, 1.1 eq.), to form the enolate.
-
After stirring for a suitable time, add the electrophile (e.g., methyl iodide, 1.2 eq.) and continue stirring at low temperature until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Purify the product by column chromatography to obtain the diastereomerically enriched product. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved from the alkylated product by hydrolysis (e.g., using LiOH in a mixture of THF and water) or reduction (e.g., using LiBH4), depending on the desired final product (carboxylic acid or alcohol, respectively).
-
After cleavage, the chiral auxiliary can be recovered by extraction and purified for reuse.
Visualizations
General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
References
A Comparative Guide to the Quantitative Analysis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method with alternative chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by experimental data to aid researchers in selecting the most suitable analytical method for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical technique for the quantification of this compound hinges on the specific requirements of the analysis, including desired precision, accuracy, sensitivity, and sample throughput. The following tables summarize the typical performance characteristics of qNMR, HPLC, and GC-MS for the analysis of this or structurally similar aromatic organic acids.
Table 1: Comparison of Validation Parameters for the Quantification of this compound and a Structurally Similar Analyte (2-Hydroxyphenylacetic acid)
| Validation Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | ~10 µM[3][4] | 0.01 - 0.35 µg/mL[2] | ~0.03 mmol/mol creatinine[2] |
| Limit of Quantification (LOQ) | ~50 µM[3] | 0.03 - 1.07 µg/mL[2] | Typically > LOD[2] |
| Accuracy (% Recovery) | 98.8% - 99.9%[5] | 98.33% - 101.12%[2] | Variable, often requires internal standards[2] |
| Precision (%RSD) | < 0.5%[5] | < 5%[1][6] | < 10%[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of this compound using qNMR, and for a closely related compound, 2-Hydroxyphenylacetic acid, using HPLC and GC-MS.
Quantitative ¹H NMR (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Key acquisition parameters should be optimized for quantification, including:
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest.
-
Acquisition Time (aq): Sufficient to ensure complete decay of the FID signal.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150 for the signals to be integrated[7].
-
3. Data Processing and Quantification:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N.
-
Perform phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard. For 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, the aromatic protons are suitable for integration.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
V = Volume of solvent
-
IS = Internal Standard
-
qNMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC) with UV Detection
1. Sample Preparation:
-
Prepare a stock solution of 2-Hydroxyphenylacetic acid in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For unknown samples, dissolve a known weight of the sample in the mobile phase and filter through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The ratio will need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 275 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas on the calibration curve.
HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Derivatization:
-
For non-volatile compounds like 2-Hydroxyphenylacetic acid, derivatization is necessary to increase volatility. A common method is silylation using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., pyridine).
-
Add the derivatizing agent and heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete reaction.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, operated in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
3. Data Analysis:
-
Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.
-
Quantification is typically performed using an internal standard and a calibration curve constructed from the peak areas of the derivatized standards.
GC-MS Experimental Workflow
Conclusion
The choice between qNMR, HPLC, and GC-MS for the quantitative analysis of this compound will depend on the specific analytical needs.
-
qNMR offers the advantage of being a primary ratio method, often requiring minimal sample preparation and providing structural information simultaneously. Its precision and accuracy are excellent for purity assessments.
-
HPLC-UV is a robust and widely available technique that provides good sensitivity and is suitable for routine quality control.
-
GC-MS offers high sensitivity and selectivity, particularly when coupled with selected ion monitoring, but requires a derivatization step which can add complexity to the workflow.
By understanding the performance characteristics and experimental protocols of each technique, researchers and drug development professionals can make an informed decision to ensure the generation of reliable and accurate quantitative data for this important pharmaceutical intermediate.
References
- 1. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
A Comparative Analysis of Catalysts for the Synthesis of 4-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-hydroxymandelic acid (4-HMA), a crucial building block for pharmaceuticals and fine chemicals, is achievable through various catalytic routes. This guide provides a comparative analysis of prominent chemical and enzymatic catalysts, offering insights into their performance, detailed experimental protocols, and underlying reaction mechanisms to aid in catalyst selection and process optimization.
Chemical Catalysis: Condensation of Phenol and Glyoxylic Acid
The primary chemical route to 4-HMA involves the electrophilic substitution of phenol with glyoxylic acid. This reaction is typically facilitated by base or acid catalysts, with recent studies exploring the use of metal ions to enhance selectivity.
Catalyst Performance
The following table summarizes the performance of various chemical catalysts in the synthesis of 4-hydroxymandelic acid. Direct comparison is challenging due to variations in experimental conditions across different studies.
| Catalyst Type | Catalyst Example | Substrate Ratio (Phenol:Glyoxylic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Key Observations |
| Alkali | Sodium Hydroxide (NaOH) | Excess Phenol | 40 - 70 | 3 | 77 - 80.3 | Moderate | Higher temperatures can decrease product quality[1]. Yields are based on glyoxylic acid. |
| Anion Exchange Resin | Dowex-1 (chloride form) | 1.08:1 | 50 | 3 | 80 | Good | The resin can be filtered and potentially reused[2]. The reaction is carried out at a controlled pH of 8. |
| Lewis Acid | Aluminum(III) (Al³⁺) | N/A (Guaiacol as substrate) | N/A | N/A | N/A | Improved | In the analogous reaction with guaiacol, Al³⁺ was found to increase the selectivity for the desired para-substituted product by forming a complex with the hydroxyl group, which also reduces the activation energy of the reaction.[3][4] |
Experimental Protocols
1. Alkali-Catalyzed Synthesis with Sodium Hydroxide
-
Materials: Phenol, glyoxylic acid (50 wt% solution), sodium hydroxide, ethyl acetate, hydrochloric acid.
-
Procedure:
-
In a reaction vessel, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Heat the mixture to the desired temperature (e.g., 50°C).
-
Slowly add the glyoxylic acid solution to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture for a specified time (e.g., 3 hours).
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to a pH of 6.5.
-
Extract the unreacted phenol with an organic solvent such as ethyl acetate.
-
Further acidify the aqueous layer with hydrochloric acid to a pH of 1-3.
-
Extract the 4-hydroxymandelic acid product with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under vacuum to obtain the product.
-
2. Anion Exchange Resin-Catalyzed Synthesis
-
Materials: Phenol, glyoxylic acid (50 wt% solution), Dowex-1 anion exchange resin, sodium hydroxide solution (50 wt%), ethyl acetate, hydrochloric acid.
-
Procedure:
-
Combine phenol, glyoxylic acid solution, and the anion exchange resin in water.
-
Adjust the pH of the mixture to 8 using the sodium hydroxide solution.
-
Heat the mixture to 50°C and stir for 3 hours.[2]
-
After the reaction, filter the mixture to remove the resin.
-
Adjust the pH of the filtrate to 6.5 with 1N hydrochloric acid and extract unreacted phenol with ethyl acetate.[2]
-
Concentrate the aqueous solution by heating.
-
Acidify the concentrated solution with 35% hydrochloric acid.
-
Extract the synthesized 4-hydroxymandelic acid with ethyl acetate.
-
Collect the organic phases and evaporate the solvent under vacuum to yield the product.[2]
-
Reaction Mechanism: Alkali-Catalyzed Condensation
The alkali-catalyzed condensation of phenol and glyoxylic acid proceeds through an electrophilic aromatic substitution mechanism. The base deprotonates phenol to the more nucleophilic phenoxide ion, which then attacks the carbonyl carbon of glyoxylic acid.
Caption: Alkali-catalyzed condensation of phenol and glyoxylic acid.
Enzymatic Synthesis: A Biocatalytic Approach
The enzymatic synthesis of 4-HMA offers a green and highly selective alternative to chemical methods. The key enzyme in this pathway is 4-hydroxymandelate synthase (HmaS), which catalyzes the conversion of a biological precursor to 4-HMA.
Catalyst Performance
The performance of hydroxymandelate synthase (HmaS) from different microbial sources, expressed in engineered host organisms, is summarized below.
| Enzyme Source | Host Organism | Substrate | Product Titer | Key Features |
| Amycolatopsis orientalis | Saccharomyces cerevisiae | Glucose | 119 mg/L | Initial demonstration in a eukaryotic host. |
| Nocardia uniformis | Saccharomyces cerevisiae | Glucose | > 1 g/L | Improved titer achieved through enzyme substitution and metabolic engineering of the host. |
| Synthetic hmaS | Escherichia coli | Glucose and Xylose | 15.8 g/L | High-titer production achieved in a prokaryotic host through extensive metabolic engineering and fed-batch fermentation.[5][6] |
Experimental Protocol: Microbial Production in E. coli
This protocol is based on the fed-batch fermentation of an engineered E. coli strain expressing a synthetic 4-hydroxymandelate synthase (shmaS).[5]
-
Strain: Engineered E. coli strain harboring a plasmid for shmaS expression.
-
Seed Culture:
-
Inoculate a single colony into LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking.
-
-
Fermentation:
-
Inoculate a 5 L fermenter containing 2 L of synthetic minimal salt medium with the seed culture. The medium should contain initial concentrations of glucose (5.0 g/L), xylose (5.0 g/L), and yeast extract (5.0 g/L).
-
Maintain the temperature at 37°C and the dissolved oxygen (DO) level at 30% by adjusting the agitation speed.
-
After an initial growth phase, induce shmaS expression (e.g., with IPTG).
-
Feed a concentrated solution of glucose, xylose, yeast extract, and other necessary supplements to maintain cell growth and product formation.
-
Monitor the production of 4-HMA periodically by taking samples and analyzing them via HPLC.
-
The fermentation is typically run for 60 hours to achieve high product titers.[5]
-
Enzymatic Reaction Mechanism: Hydroxymandelate Synthase (HmaS)
HmaS is an Fe(II)-dependent dioxygenase that catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate (4-HPP) to form 4-HMA. The proposed mechanism involves the binding of 4-HPP and O₂ to the iron center, followed by a series of electron transfers and rearrangements.
Caption: Proposed catalytic cycle of 4-hydroxymandelate synthase (HmaS).
Conclusion
The choice of catalyst for the synthesis of 4-hydroxymandelic acid depends on several factors, including the desired scale of production, purity requirements, and environmental considerations.
-
Chemical catalysts , such as sodium hydroxide and anion exchange resins, offer a direct route from readily available starting materials. Alkali-catalyzed methods are straightforward but may suffer from lower selectivity and the generation of salt waste. Anion exchange resins provide a potentially reusable solid catalyst, simplifying product purification. The use of Lewis acids like Al³⁺ shows promise in improving selectivity, a key challenge in the chemical synthesis.
-
Enzymatic catalysis using hydroxymandelate synthase represents a highly selective and environmentally benign approach. Through metabolic engineering of microbial hosts like E. coli and S. cerevisiae, high titers of 4-HMA can be achieved from renewable feedstocks. This biocatalytic route is particularly attractive for the production of enantiomerically pure 4-HMA, which is often required in pharmaceutical applications.
Further research into the development of more robust and reusable chemical catalysts and the optimization of microbial strains and fermentation processes will continue to enhance the efficiency and sustainability of 4-hydroxymandelic acid production.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Evidence for the mechanism of hydroxylation by 4-hydroxyphenylpyruvate dioxygenase and hydroxymandelate synthase from intermediate partitioning in active site variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the Hydroxylation Reactions Catalyzed By 4-Hydroxyphenylpyruvate Dioxygenase and Hydroxymandelate Synthase [minds.wisconsin.edu]
Benchmarking the performance of different chiral stationary phases for 4-hydroxymandelic acid separation
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. 4-Hydroxymandelic acid, a key chiral intermediate and metabolite, presents a common challenge for analytical and preparative-scale enantioseparation. This guide provides a comparative overview of the performance of various chiral stationary phases (CSPs) for the resolution of 4-hydroxymandelic acid enantiomers, supported by experimental data from published studies.
Performance of Chiral Stationary Phases: A Comparative Table
The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. The following table summarizes the performance of different CSPs for the separation of 4-hydroxymandelic acid based on available data. It is important to note that direct comparison can be complex due to variations in experimental conditions across different studies.
| Chiral Stationary Phase (CSP) | Principle | Mobile Phase | Performance Summary | Reference |
| CHIRALPAK® IC | Polysaccharide-based (Cellulose tris(3,5-dichlorophenylcarbamate)) | n-hexane/isopropanol with 0.1% TFA | Low enantioselectivity observed for 4-hydroxymandelic acid. | [1] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin-based (used as a chiral mobile phase additive) | Phosphate buffer (pH 2.68)/acetonitrile | No successful enantioseparation of 4-hydroxymandelic acid was obtained. | [2] |
| Molecularly Imprinted Polymer (MIP) | Synthetic polymer with specific recognition sites | Buffer solutions | Effective for the resolution of mandelic acid enantiomers, suggesting potential for 4-hydroxymandelic acid, though specific data is not provided. | [3][4] |
| CHIRALPAK QN-AX and QD-AX | Anion exchanger based on quinine and quinidine carbamates | Methanol with acidic additives | These phases show specific enantioselectivity for acidic compounds and could be suitable for 4-hydroxymandelic acid, though direct application data was not found in the initial search. | [5] |
Note: The performance of chiral separations is highly dependent on the optimization of various parameters, including the mobile phase composition, additives, temperature, and flow rate. The information presented here is based on the reported findings and may not represent the full potential of each stationary phase under all possible conditions.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of the methodologies employed in the studies cited.
Methodology for CHIRALPAK® IC
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: The basic solvent used was n-hexane, with isopropanol or ethanol as a polarity modifier. Due to the acidic nature of 4-hydroxymandelic acid, 0.1% trifluoroacetic acid (TFA) was incorporated as a mobile phase additive.[1]
-
Flow Rate: Varied between 0.4 and 1.2 mL/min.[1]
-
Temperature: Separations were conducted at temperatures ranging from 15–35 °C.[1]
-
Detection: UV detection was set at 230 nm.[1]
-
Sample Preparation: 4-hydroxymandelic acid was dissolved in ethanol and filtered through a 0.45 µm filter before injection.[1]
Methodology using HP-β-CD as a Chiral Mobile Phase Additive
-
Column: A conventional achiral C18 column (Venusil XBP C18, 250 mm × 10 mm I.D.) was used.[2]
-
Mobile Phase: A mixture of phosphate buffer (pH 2.68) and acetonitrile (95:5 v/v) containing hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 220 nm.[2]
-
Temperature: Ambient temperature.[2]
Experimental Workflow for Chiral HPLC Separation
The following diagram illustrates a typical experimental workflow for the development of a chiral HPLC method for the separation of 4-hydroxymandelic acid enantiomers.
Caption: General workflow for chiral HPLC separation of 4-hydroxymandelic acid.
Concluding Remarks
The successful chiral separation of 4-hydroxymandelic acid is achievable but requires careful selection of the chiral stationary phase and optimization of chromatographic conditions. While polysaccharide-based CSPs like CHIRALPAK® IC have shown limited success for this specific analyte, other classes of CSPs, such as anion-exchange and molecularly imprinted polymers, may offer promising alternatives. The data suggests that the presence of the hydroxyl group on the phenyl ring of mandelic acid can significantly influence its interaction with the chiral selector. Researchers are encouraged to screen a variety of CSPs and mobile phase conditions to identify the optimal system for their specific application, whether for analytical quantification or preparative isolation of the enantiomers of 4-hydroxymandelic acid.
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. redalyc.org [redalyc.org]
- 5. chiraltech.com [chiraltech.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, also known as 4-Hydroxymandelic acid monohydrate. The selection of a suitable analytical method is critical for accurate quantification in research, development, and quality control. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes a workflow for cross-validation to ensure data integrity and comparability.
Data Presentation: A Comparative Analysis
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and budget considerations. Below is a summary of the typical performance characteristics for each method for the analysis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | Good (potential for matrix interference) | Excellent (high selectivity from MRM) |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of 0.1% trifluoroacetic acid in water and methanol (70:30, v/v). The mobile phase should be filtered through a 0.45 µm membrane and degassed.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 167.0 -> 121.0 (Precursor ion [M-H]⁻ to a characteristic product ion)
-
Qualifier: 167.0 -> 93.0 (Precursor ion [M-H]⁻ to another product ion)
-
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
3. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Mandatory Visualizations
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure that different analytical techniques produce comparable results. This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Metabolic Pathway of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid (4-Hydroxymandelic acid) is an intermediate in the biosynthesis of Coenzyme Q10 (CoQ10), a vital component of the electron transport chain. The pathway originates from the amino acid Tyrosine.[2][3][4][5]
Caption: Biosynthesis of the Coenzyme Q10 benzoquinone ring from Tyrosine.
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coenzyme Q10 Synthesis [flipper.diff.org]
- 4. researchgate.net [researchgate.net]
- 5. Relevance of the biosynthesis of coenzyme Q10 and of the four bases of DNA as a rationale for the molecular causes of cancer and a therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, ensuring a secure and compliant laboratory environment.
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a compound also known as 4-Hydroxymandelic acid hydrate.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to be fully aware of the compound's hazard profile. According to safety data sheets, this compound is classified as an irritant that can cause skin, eye, and respiratory tract irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or glasses.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1][3] |
| Skin Protection | Laboratory coat. Additional protective clothing may be necessary.[1][3] |
| Respiratory Protection | In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1][4] |
Waste Characterization: Hazardous or Non-Hazardous?
The first critical step in the proper disposal of any chemical waste is to determine if it is classified as hazardous. This compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] However, it is essential to evaluate whether the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[1]
For aqueous solutions of this compound, the most pertinent characteristic to assess is corrosivity . A waste is deemed corrosive if it has a pH less than or equal to 2, or greater than or equal to 12.5.[1]
Disposal Procedures
The appropriate disposal method depends on the waste's characterization as either hazardous or non-hazardous.
If an aqueous solution of this compound has a pH within a neutral range (typically between 5.5 and 9.0) and is not mixed with other hazardous substances, it may be permissible to dispose of it down the drain with a copious amount of water.[1][5]
Crucially, always consult and strictly adhere to your institution's specific guidelines and the regulations of your local wastewater authority before any drain disposal. [1]
For acidic or basic solutions and for the disposal of the solid chemical, the following procedures must be followed.
On-site Neutralization (for small quantities of acidic waste):
Neutralization can render acidic waste non-hazardous. This procedure should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing all required PPE.[1]
Experimental Protocol for Neutralization:
-
Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate (baking soda), or a carefully controlled dilute solution of a strong base like sodium hydroxide.[1][5]
-
Slowly add the neutralizing agent to the acidic waste solution while stirring continuously.[5]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.[5]
-
Continue adding the base until the pH is within the neutral range (typically 5.5 - 9.0).[5]
-
Once neutralized, the solution may be eligible for drain disposal, pending confirmation with institutional and local regulations.[1][5]
Collection for Hazardous Waste Disposal:
If on-site neutralization is not feasible, or for larger quantities and solid waste, the material must be collected for disposal by a licensed hazardous waste contractor.[1][3]
-
Container: Use a compatible and properly labeled hazardous waste container.[1]
-
Labeling: The label must clearly state "Hazardous Waste," the chemical name "this compound," the relevant hazard characteristic (e.g., Corrosive), and the accumulation start date.[1]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring the container remains closed except when adding waste.[1]
Solid Waste Disposal:
For solid this compound, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4][6] Some sources suggest that incineration at an approved facility is a suitable disposal method for the residue.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H10O5 | CID 12677290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.fr [fishersci.fr]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for handling 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate (also known as 4-Hydroxymandelic acid hydrate). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The toxicological properties of this compound have not been fully investigated, warranting careful handling to minimize exposure.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[6][7] | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[7] Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile or neoprene).[6][7] | Inspect gloves for any signs of wear or perforation before each use.[7] Use proper glove removal technique to avoid skin contact.[6] Wash hands thoroughly after handling.[1][6] |
| Body Protection | A fully-fastened laboratory coat or other protective clothing.[6][7][8] | Provides a critical barrier against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | Government-approved respirator (e.g., NIOSH/MSHA approved).[6][8] | Required when engineering controls are insufficient, during large-scale use, in emergencies, or when workplace conditions warrant.[5][8] Use only in a well-ventilated area, preferably a chemical fume hood.[7] |
| Foot Protection | Closed-toe shoes.[7] | Protects feet from spills and falling objects.[7] |
Operational and Handling Plan
A strict operational protocol is crucial for minimizing risks.
1. Work Area Preparation:
-
Designate a specific workspace within a certified chemical fume hood.[7]
-
Ensure the area is clean, uncluttered, and equipped with all necessary handling and safety equipment.[7]
-
An eyewash station and a safety shower should be readily accessible.[1][8]
2. Safe Handling Procedures:
-
Wear all required personal protective equipment as detailed in the table above before handling the compound.[7]
-
Use with adequate ventilation to minimize dust generation and accumulation.[1][8]
-
Do not breathe in dust or vapors.[6]
-
When transferring the compound, do so carefully to avoid creating aerosols.[7]
3. Post-Handling Procedures:
-
Thoroughly decontaminate all work surfaces with a suitable cleaning agent after handling.[7]
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE.[7]
-
Wash hands and any exposed skin thoroughly with soap and water.[1][6][7]
-
Remove and wash contaminated clothing before reuse.[1]
Emergency Procedures
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek medical attention if irritation persists.[4]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][6] Seek medical attention.
-
If swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1][8] Never give anything by mouth to an unconscious person.[1][8] Seek medical attention.
-
In case of a spill: Vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dusty conditions and provide ventilation.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this chemical waste with other waste streams.
-
Container Management: Collect waste in a suitable, closed container that is properly labeled as hazardous waste.[4] The container must be in good condition, with no cracks or leaks.
-
Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[7] Disposal must be in accordance with all local, state, and federal regulations.[1][6] Do not dispose of this chemical down the drain.[4][7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C8H10O5 | CID 12677290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
